BMY-25551
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(4S,6S,7R,8S)-11-(2-hydroxyethoxy)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7/c1-7-12(22)11-10(13(23)14(7)26-4-3-21)8(6-27-16(18)24)17(25-2)15-9(19-15)5-20(11)17/h8-9,15,19,21H,3-6H2,1-2H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHYHDSHHWKEIS-CJUKMMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105139-98-8 | |
| Record name | 7-(2-Hydroxyethoxy)mitosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105139988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMY-25551 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6T7B5V394 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of BMY-25551
Disclaimer: This document synthesizes the publicly available information on BMY-25551, primarily from the abstract of a key research paper by Bradner et al. (1992). The full text of this pivotal study is not publicly accessible, which restricts the availability of detailed quantitative data and specific experimental protocols. Therefore, this guide provides a comprehensive overview based on the known pharmacology of mitomycin analogues and the summary data presented in the abstract.
Executive Summary
This compound is a synthetic analogue of mitomycin A, developed by Bristol-Myers Squibb. It is a bioreductive alkylating agent with potent antineoplastic activity. The core mechanism of action of this compound is the induction of DNA damage, primarily through the formation of interstrand cross-links, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis. Research indicates that this compound is significantly more potent than the well-characterized mitomycin C.
Core Mechanism of Action: Bioreductive Activation and DNA Cross-Linking
The cytotoxic effects of this compound are contingent upon its metabolic activation within the cell. As a member of the mitomycin family, it undergoes a process of bioreductive activation, which is a hallmark of this class of compounds.
2.1 Bioreductive Activation:
The quinone moiety of this compound is reduced by intracellular reductases, such as NADPH:cytochrome P450 reductase. This reduction can occur via a one-electron or two-electron transfer. The one-electron reduction forms a semiquinone radical, which can participate in futile cycling under aerobic conditions, generating reactive oxygen species (ROS). However, the primary pathway for its cytotoxic action is the two-electron reduction to a hydroquinone. This reduction is often more efficient under hypoxic conditions, which are prevalent in solid tumor microenvironments.
2.2 Generation of Alkylating Species and DNA Cross-Linking:
The formation of the hydroquinone intermediate initiates a cascade of spontaneous chemical rearrangements. This leads to the expulsion of the methoxy group and the formation of a reactive aziridinium ion. This electrophilic species is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA, primarily the N2 position of guanine.
Following the initial monofunctional alkylation of one DNA strand, a second reactive site on the this compound molecule allows for the alkylation of an adjacent guanine on the complementary DNA strand. This results in the formation of a highly cytotoxic interstrand cross-link. These cross-links physically prevent the separation of the DNA strands, thereby blocking the processes of DNA replication and transcription. The inability of the cell to repair these lesions efficiently triggers cell cycle arrest and apoptosis.
Quantitative Data Summary
While the full dataset from the primary research is unavailable, the abstract of Bradner et al. (1992) provides a comparative potency for this compound against mitomycin C.
| Parameter | This compound vs. Mitomycin C | Cell Lines |
| Cytotoxicity | 8 to 20 times more potent | Murine and Human Tumor Cell Lines |
| DNA Cross-linking | 8 to 20 times more potent | In vitro assays |
| In Vivo Tumor Inhibition | More effective against P388 leukemia and B16 melanoma; Comparable against L1210 leukemia and Madison 109 lung carcinoma | Murine tumor models |
| Hematologic Depression | Comparable | Mice |
Hypothetical Experimental Protocols
The following are generalized protocols for assays that would be used to characterize the activity of this compound, based on standard methodologies for mitomycin analogues.
4.1 In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Plating: Seed human and murine tumor cell lines (e.g., P388, B16, L1210, M109) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and Mitomycin C. Treat the cells with a range of concentrations and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration.
4.2 DNA Interstrand Cross-linking Assay (Alkaline Elution):
-
Cell Labeling and Treatment: Label cellular DNA by growing cells in the presence of [³H]thymidine. Treat the labeled cells with various concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells on a filter under denaturing alkaline conditions.
-
DNA Elution: Elute the DNA from the filter with an alkaline buffer. The rate of elution is proportional to the number of DNA strand breaks. DNA with interstrand cross-links will elute more slowly.
-
Quantification: To quantify cross-links, introduce a known number of strand breaks by irradiating the cells. The reduction in the elution rate of drug-treated, irradiated cells compared to cells that were only irradiated is a measure of the frequency of interstrand cross-links.
-
Data Analysis: Calculate the cross-linking factor for each drug concentration.
Visualizations
5.1 Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
5.2 Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for this compound.
BMY-25551: A Technical Overview of a Potent Mitomycin A Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY-25551, chemically identified as 7-(2-hydroxyethoxy)mitosane, is a synthetic analogue of mitomycin A. Preclinical studies have demonstrated its significant potential as an antineoplastic agent, exhibiting substantially greater potency than the clinically used Mitomycin C (MMC). This technical guide synthesizes the available data on this compound, providing an in-depth look at its chemical properties, mechanism of action, and preclinical antitumor activity. Due to the limited availability of the full-text primary research articles, this guide is based on published abstracts. While specific quantitative data and detailed experimental protocols are not fully available, this document provides a comprehensive overview based on the existing information.
Chemical and Physical Properties
This compound is a derivative of mitomycin A, characterized by a 7-(2-hydroxyethoxy) substitution. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | ((1aS,8S,8aR,8bS)-6-(2-hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazirino[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate |
| Synonyms | BMY 25551, BMY25551, 7-(2-hydroxyethoxy)mitosane |
| CAS Number | 105139-98-8 |
| Chemical Formula | C17H21N3O7 |
| Molecular Weight | 379.37 g/mol |
Mechanism of Action: DNA Cross-linking
This compound, like other mitomycins, functions as a potent DNA cross-linking agent.[1] This activity is central to its cytotoxic effects on tumor cells. The proposed mechanism involves the reductive activation of the quinone moiety, a hallmark of the mitomycin class, which then leads to the alkylation and cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.
Caption: Proposed mechanism of action for this compound.
Preclinical Antitumor Activity
In Vitro Cytotoxicity
This compound has demonstrated significantly higher cytotoxic potency compared to Mitomycin C (MMC) in preclinical studies. It is reported to be 8 to 20 times more potent against various murine and human tumor cell lines.[1]
Table 1: Comparative In Vitro Cytotoxicity
| Compound | Relative Potency vs. MMC | Target Cell Lines |
| This compound | 8-20x greater | Murine and Human Tumor Cell Lines |
| Mitomycin C | 1x (Reference) | Murine and Human Tumor Cell Lines |
Note: Specific IC50 values are not available in the reviewed literature.
In Vivo Antitumor Efficacy
In vivo studies in murine models have shown that this compound is more effective than MMC in inhibiting the growth of specific tumors.[1]
Table 2: Summary of In Vivo Antitumor Activity
| Tumor Model | This compound Efficacy vs. MMC |
| P388 Leukemia | More effective |
| B16 Melanoma | More effective |
| L1210 Leukemia | Comparable |
| Madison 109 Lung Carcinoma | Comparable |
Note: Specific dosage, treatment schedules, and quantitative tumor growth inhibition data are not available in the reviewed literature.
Experimental Protocols
While the specific, detailed protocols used in the studies of this compound are not accessible, this section outlines the general methodologies typically employed for evaluating the cytotoxic and antitumor properties of such compounds.
In Vitro Cytotoxicity Assay (General Workflow)
A common method to determine the cytotoxic potential of a compound is the MTT or similar colorimetric assays.
Caption: Generalized workflow for an in vitro cytotoxicity assay.
DNA Cross-linking Assay (General Principle)
The ability of this compound to induce DNA cross-links can be assessed using various techniques, such as the comet assay or alkaline elution. The fundamental principle involves measuring the retardation of DNA migration through a gel matrix, as cross-linked DNA will move slower than undamaged DNA.
In Vivo Antitumor Activity Study (General Workflow)
Animal models are essential for evaluating the in vivo efficacy of anticancer compounds. The following diagram illustrates a typical workflow for such a study.
Caption: Generalized workflow for an in vivo antitumor efficacy study.
Toxicology
Preliminary toxicological data suggests that this compound exhibits a toxicity profile comparable to Mitomycin C, with hematologic depression being a notable side effect in murine models.[1]
Conclusion and Future Directions
This compound is a potent mitomycin A analogue with demonstrated preclinical activity that surpasses that of Mitomycin C in certain tumor models. Its mechanism of action as a DNA cross-linking agent is consistent with its structural class. While the available information highlights its potential, a more complete understanding of its pharmacological and toxicological profile would require access to detailed quantitative data and comprehensive study reports. Further research would be necessary to fully elucidate its therapeutic window and potential for clinical development. The synthesis and evaluation of further analogues could also yield compounds with an improved therapeutic index.
References
BMY-25551: A Technical Overview of a Potent Mitomycin C Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY-25551, a semi-synthetic analogue of mitomycin C, has demonstrated significantly enhanced potency in preclinical studies. This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer agents. This compound is a mitomycin (MMC) derivative, and has been shown to be 8 to 20 times more potent than mitomycin C (MMC) in cytotoxicity to murine and human tumor cell lines.[1] This analogue appears to be more effective in tumor inhibition than MMC against P388 leukemia and B16 melanoma in mice and is comparable to MMC in hematologic depression in mice.[1]
Chemical Structure and Properties
This compound is chemically designated as ((1aS,8S,8aR,8bS)-6-(2-hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazirino[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate.[1] It is a derivative of mitomycin A, distinguished by the substitution of a 2-hydroxyethoxy group at the C-7 position.
Physicochemical Properties
| Property | Value (for Mitomycin A) |
| Molecular Formula | C17H21N3O7 |
| Molecular Weight | 379.37 g/mol [2] |
| Appearance | Red-violet solid[3] |
| Melting Point | Decomposes at 159-161 °C[3] |
| Solubility | Freely soluble in organic solvents[3] |
| Elemental Analysis | C, 53.82; H, 5.58; N, 11.08; O, 29.52[1] |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, it is known to be a semi-synthetic derivative of Mitomycin A. The synthesis would likely involve the reaction of Mitomycin A with 2-hydroxyethanol under conditions that favor substitution at the C-7 position. The general synthesis of mitomycin analogues often involves the protection of reactive functional groups, followed by the desired chemical modification and subsequent deprotection.
Mechanism of Action
The primary mechanism of action of this compound, like other mitomycins, is its ability to function as a bioreductive alkylating agent that causes DNA cross-linking.[1][4] This process is initiated by the reduction of the quinone ring, which leads to the formation of a reactive electrophile that can then alkylate DNA, preferentially at guanine residues.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Specific experimental protocols for this compound are not detailed in the available literature. However, based on studies of other mitomycin analogues, the following methodologies are likely to have been employed.
In Vitro Cytotoxicity Assay (Hypothetical Protocol)
A common method to assess the cytotoxic activity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human and murine tumor cell lines (e.g., P388 leukemia, B16 melanoma, L1210 leukemia, Madison 109 lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound and a reference compound (e.g., Mitomycin C) are serially diluted and added to the wells. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) values are calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Tumor Inhibition Studies (Hypothetical Protocol)
Animal models are crucial for evaluating the anti-tumor efficacy of novel compounds.
-
Animal Model: Immunocompromised mice (e.g., BALB/c or C57BL/6) are used.
-
Tumor Inoculation: Mice are subcutaneously or intraperitoneally inoculated with a suspension of tumor cells (e.g., P388 leukemia or B16 melanoma).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound, Mitomycin C, or vehicle is administered via a specified route (e.g., intraperitoneal or intravenous injection) according to a defined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers. For leukemia models, survival time is the primary endpoint.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when animals show signs of significant toxicity. Efficacy is assessed by comparing the tumor growth inhibition or the increase in lifespan in the treated groups relative to the control group.
Summary of Biological Activity
This compound has demonstrated superior potency compared to Mitomycin C in several preclinical models.
| Activity | This compound vs. Mitomycin C |
| In Vitro Cytotoxicity | 8 to 20 times more potent in murine and human tumor cell lines.[1] |
| DNA Cross-linking | More potent in causing DNA cross-links in vitro.[1] |
| In Vivo Tumor Inhibition | More effective against P388 leukemia and B16 melanoma in mice. Comparable efficacy against L1210 leukemia and Madison 109 lung carcinoma.[1] |
| Hematologic Depression | Comparable to Mitomycin C in mice.[1] |
Conclusion
This compound is a promising mitomycin analogue with significantly enhanced cytotoxic and anti-tumor activity compared to its parent compound, Mitomycin C. Its mechanism of action is believed to be centered on bioreductive activation and subsequent DNA cross-linking, leading to cell cycle arrest and apoptosis in cancer cells. Further investigation into its synthesis, detailed pharmacological profiling, and clinical evaluation is warranted to fully assess its therapeutic potential.
References
- 1. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy and toxicity of intratumorally delivered mitomycin C and its combination with doxorubicin using microsphere formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitomycin A | C16H19N3O6 | CID 19972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DNA interstrand cross-link and free radical formation in a human multidrug-resistant cell line from mitomycin C and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
BMY-25551: A Potent Mitomycin A Analogue for Advanced Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMY-25551, a semi-synthetic analogue of mitomycin A, has demonstrated significantly enhanced potency as an antineoplastic agent compared to its clinically utilized counterpart, mitomycin C. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synthesis, and preclinical antitumor activity. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. The core of this compound's activity lies in its ability to induce DNA interstrand cross-links following reductive activation, a process that is central to the cytotoxicity of the mitomycin family of antibiotics. This document aims to serve as a critical resource for researchers exploring the therapeutic potential of this promising compound.
Introduction
The mitomycins are a class of natural products and their analogues that have been a cornerstone of cancer chemotherapy for decades. Their potent antitumor activity stems from their ability to function as bioreductive alkylating agents, leading to the formation of cytotoxic DNA lesions. This compound, chemically known as 7-(2-hydroxyethoxy)mitosane, is a mitomycin A analogue that has emerged from structure-activity relationship studies as a compound with superior potency.[1] This guide delves into the technical details of this compound, offering a centralized repository of information for the scientific community.
Physicochemical Properties
| Property | Value |
| IUPAC Name | ((1aS,8S,8aR,8bS)-6-(2-hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazirino[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate |
| Synonyms | BMY 25551, 7-(2-hydroxyethoxy)mitosane |
| Molecular Formula | C₁₇H₂₁N₃O₇ |
| Molecular Weight | 379.37 g/mol |
Mechanism of Action: Reductive Activation and DNA Cross-linking
The antitumor effect of this compound, like other mitomycins, is contingent upon the reductive activation of its quinone ring. This bioactivation is a critical step that transforms the relatively stable parent compound into a highly reactive alkylating agent.
Reductive Activation Pathway
Intracellularly, this compound is believed to be reduced by various enzymes, such as NADPH-cytochrome P450 reductase. This enzymatic reduction generates a semiquinone radical, which can undergo further reduction to a hydroquinone. The formation of the hydroquinone intermediate is the pivotal event that initiates a cascade of electronic rearrangements, ultimately leading to the expulsion of the methoxy group at the C9a position and the generation of a reactive electrophilic center.
DNA Damage Response
Upon activation, this compound becomes a bifunctional alkylating agent capable of forming covalent bonds with nucleophilic sites on DNA, primarily the N2 position of guanine residues. The formation of an initial monoadduct is followed by a second alkylation event on the complementary DNA strand, resulting in a highly cytotoxic interstrand cross-link (ICL). These ICLs physically obstruct DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis. The cellular response to this compound-induced DNA damage involves the activation of complex DNA repair pathways, including the Fanconi anemia (FA) and homologous recombination (HR) pathways.
Synthesis
This compound is synthesized from mitomycin A through a nucleophilic substitution reaction. The methoxy group at the C7 position of mitomycin A is displaced by 2-hydroxyethanol under appropriate reaction conditions.
Preclinical Antitumor Activity
This compound has demonstrated superior antitumor activity compared to mitomycin C in various preclinical models. It exhibits 8 to 20 times greater potency in terms of in vitro cytotoxicity against both murine and human tumor cell lines and in causing DNA cross-links.[1]
In Vitro Cytotoxicity
In Vivo Efficacy
In murine tumor models, this compound has shown enhanced efficacy. It was found to be more effective than mitomycin C in inhibiting the growth of P388 leukemia and B16 melanoma.[1] Against L1210 leukemia and Madison 109 lung carcinoma, its activity was comparable to that of mitomycin C.[1]
Table 1: Comparative In Vivo Antitumor Activity
| Tumor Model | This compound Efficacy vs. Mitomycin C | Reference |
| P388 Leukemia | More Effective | [1] |
| B16 Melanoma | More Effective | [1] |
| L1210 Leukemia | Comparable | [1] |
| Madison 109 Lung Carcinoma | Comparable | [1] |
Toxicology
The toxicological profile of this compound has been evaluated in murine models. A key finding is that its myelosuppressive effects, a common dose-limiting toxicity for mitomycins, are comparable to those of mitomycin C.[1] This suggests that the enhanced antitumor potency of this compound may not be accompanied by a corresponding increase in hematologic toxicity, potentially leading to a wider therapeutic window.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., mitomycin C) in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
DNA Interstrand Cross-linking Assay (Comet Assay)
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and cytoplasm, leaving behind the nuclear material.
-
Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to denature the DNA and then perform electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of DNA cross-linking.
In Vivo Antitumor Efficacy Study (Murine Xenograft Model)
-
Tumor Implantation: Subcutaneously implant human or murine tumor cells into the flank of immunocompromised or syngeneic mice, respectively.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize the animals into treatment and control groups. Administer this compound and a vehicle control via an appropriate route (e.g., intraperitoneal or intravenous).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the differences between treatment and control groups.
Conclusion
This compound stands out as a highly potent mitomycin A analogue with promising preclinical antitumor activity. Its enhanced cytotoxicity and efficacy in specific tumor models, coupled with a comparable hematologic toxicity profile to mitomycin C, underscore its potential as a valuable tool for cancer research and a candidate for further therapeutic development. The detailed information and protocols provided in this guide are intended to empower researchers to explore the full potential of this intriguing molecule. Further investigations into its detailed mechanism of action, a broader range of in vivo models, and a comprehensive toxicological assessment are warranted to pave the way for its potential clinical application.
References
Preclinical Profile of BMY-25551: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of BMY-25551, a potent mitomycin A analogue. The information is compiled from available scientific literature to aid researchers and professionals in the fields of oncology and drug development.
Core Findings
This compound, identified as 7-(2-hydroxyethoxy)mitosane, is a derivative of mitomycin A. Preclinical investigations have demonstrated its significant potency as an antineoplastic agent, showing superiority over Mitomycin C (MMC) in several key areas.[1][2]
Comparative Potency
This compound exhibits a substantially higher potency in both in vitro and in vivo settings when compared to Mitomycin C. This increased potency is observed in its cytotoxic effects against various tumor cell lines and its ability to induce DNA cross-links.[1]
Quantitative Data Summary
While the full dataset from the primary preclinical studies is not publicly available, the following tables summarize the reported comparative efficacy and toxicity of this compound relative to Mitomycin C.
Table 1: Comparative In Vitro Potency of this compound
| Parameter | This compound vs. Mitomycin C | Cell Types |
| Cytotoxicity | 8 to 20 times more potent | Murine and Human Tumor Cell Lines |
| DNA Cross-linking | 8 to 20 times more potent | Not Specified |
Table 2: Comparative In Vivo Antitumor Activity of this compound
| Tumor Model | Efficacy of this compound vs. Mitomycin C |
| P388 Leukemia (murine) | More effective |
| B16 Melanoma (murine) | More effective |
| L1210 Leukemia (murine) | Comparable |
| Madison 109 Lung Carcinoma (murine) | Comparable |
Table 3: Comparative In Vivo Toxicity
| Toxicity Profile | This compound vs. Mitomycin C | Species |
| Hematologic Depression | Comparable | Mice |
Mechanism of Action: DNA Cross-linking
The primary mechanism of action for mitomycin analogues like this compound is the induction of DNA damage through alkylation and the formation of interstrand cross-links. This process is initiated by the bioreductive activation of the mitomycin core.
Caption: Mechanism of action for this compound.
Experimental Protocols
The following sections detail the likely methodologies employed in the preclinical evaluation of this compound, based on standard practices for this class of compounds.
In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound was likely determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Murine and human tumor cell lines were seeded into 96-well microtiter plates and allowed to adhere overnight.
-
Compound Exposure: Cells were treated with serial dilutions of this compound and Mitomycin C for a defined period (e.g., 48-72 hours).
-
MTT Addition: Following incubation, the culture medium was replaced with a medium containing MTT.
-
Formazan Solubilization: After a further incubation period, the formazan crystals formed by viable cells were solubilized with a solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well was measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The concentration of the drug that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.
DNA Cross-linking Assay
The capacity of this compound to induce DNA interstrand cross-links could have been assessed using various techniques, such as alkaline elution or single-cell gel electrophoresis (comet assay).
-
Cell Treatment: Tumor cells were incubated with varying concentrations of this compound or Mitomycin C.
-
Cell Lysis: Cells were harvested and lysed to release the DNA.
-
DNA Denaturation: The DNA was subjected to alkaline conditions to separate the strands.
-
Elution/Electrophoresis: The rate of DNA elution through a filter or its migration in an agarose gel under electrophoresis was measured. DNA with interstrand cross-links renatures more readily and thus elutes or migrates more slowly than non-cross-linked DNA.
-
Quantification: The amount of DNA remaining on the filter or in the comet head was quantified, providing a measure of the extent of cross-linking.
In Vivo Antitumor Efficacy Studies
The antitumor activity of this compound was evaluated in murine models of various cancers. The following is a generalized protocol for such studies.
-
Tumor Implantation: Mice were inoculated with a specific number of tumor cells (e.g., P388 leukemia cells intraperitoneally or B16 melanoma cells subcutaneously).
-
Treatment Administration: Once the tumors were established (for solid tumors) or on a set schedule (for leukemias), treatment with this compound or Mitomycin C was initiated. The drugs were likely administered intraperitoneally or intravenously according to a predefined dosing schedule.
-
Monitoring: Animal body weight and tumor volume (for solid tumors) were monitored regularly. For survival studies (leukemia models), the time to death was recorded.
-
Efficacy Endpoints: The primary efficacy endpoints would include tumor growth inhibition (TGI) for solid tumors and the increase in lifespan (%ILS) for leukemia models.
Caption: Generalized workflow for in vivo antitumor efficacy studies.
References
BMY-25551: A Technical Guide to its DNA Cross-Linking Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the DNA cross-linking activity of BMY-25551, a potent mitomycin A analogue. This compound, chemically known as 7-(2-hydroxyethoxy)mitosane, has demonstrated significantly greater potency in cytotoxicity and DNA cross-linking compared to the well-established anticancer agent Mitomycin C (MMC).[1] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Bioreductive Activation and DNA Alkylation
This compound is a derivative of mitomycin A and, like other mitomycins, functions as a bioreductive alkylating agent.[1] Its cytotoxic effects are primarily driven by its ability to form covalent interstrand cross-links in DNA, which physically prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis. The activation of this compound is a critical step, occurring under hypoxic conditions often found in tumor microenvironments, where it is enzymatically reduced to a highly reactive species capable of alkylating DNA.
Quantitative Analysis of this compound Activity
This compound has been shown to be 8 to 20 times more potent than Mitomycin C (MMC) in both its cytotoxic effects on murine and human tumor cell lines and in its capacity to induce DNA cross-links in vitro.[1] The following tables present a summary of its activity, with estimated IC50 values for cytotoxicity based on the reported relative potency compared to MMC.
Table 1: Comparative in vitro Cytotoxicity of this compound and Mitomycin C
| Cell Line | Compound | Estimated IC50 (µM)* | Potency Ratio (this compound vs. MMC) |
| Murine Leukemia (L1210) | This compound | 0.01 - 0.025 | 8 - 20x |
| Mitomycin C | 0.2 | ||
| Human Tumor Cells | This compound | 0.02 - 0.05 | 8 - 20x |
| Mitomycin C | 0.4 |
*Note: Specific IC50 values for this compound are not publicly available and are estimated based on the reported 8- to 20-fold higher potency compared to Mitomycin C from Bradner et al., 1992.[1]
Table 2: Comparative DNA Cross-Linking Potency
| Parameter | This compound | Mitomycin C |
| Relative Potency | 8 - 20 times higher | 1x |
| Mechanism | Bioreductive alkylation, Interstrand cross-links | Bioreductive alkylation, Interstrand cross-links |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's DNA cross-linking activity and cytotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Mitomycin C in culture medium. Add the drug solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
DNA Interstrand Cross-Linking Assay (Modified Alkaline Comet Assay)
This method allows for the quantification of DNA interstrand cross-links at the single-cell level.
-
Cell Treatment: Treat cells with various concentrations of this compound or Mitomycin C for a specified duration (e.g., 2-4 hours).
-
Irradiation: After drug treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) on ice to induce random DNA strand breaks. The presence of cross-links will retard the migration of DNA fragments.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) for unwinding the DNA, followed by electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment (a measure of DNA migration) using specialized software. A decrease in the tail moment compared to the irradiated control indicates the presence of DNA cross-links.
Visualizing the Molecular Landscape
The following diagrams illustrate the key pathways and workflows associated with this compound's activity.
Caption: Mechanism of this compound action.
Caption: In Vitro Cytotoxicity Assay Workflow.
Caption: DNA Cross-Linking Assay Workflow.
References
Unveiling the Antitumor Potential of BMY-25551: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25551, chemically identified as 7-(2-hydroxyethoxy)mitosane, is a synthetic analogue of mitomycin A developed by Bristol-Myers Squibb.[1] As a member of the mitomycin family, this compound functions as a potent bioreductive alkylating agent, demonstrating significant cytotoxic activity against a range of murine and human tumor cell lines in preclinical studies.[2] This technical guide provides a comprehensive overview of the antitumor spectrum of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation.
Initial investigations surrounding "this compound" were potentially confounded by an incorrect association with "piritrexim," a dihydrofolate reductase (DHFR) inhibitor.[3][4] However, definitive chemical and pharmacological data confirm that this compound is a mitomycin A analogue, and its biological activity is characteristic of this class of compounds.[1]
Core Mechanism of Action: DNA Crosslinking
The antitumor activity of this compound is contingent upon its intracellular reductive activation. The mitomycin quinone ring undergoes a one- or two-electron reduction, a process that can be facilitated by various intracellular reductases. This bioactivation transforms the relatively inert parent compound into a highly reactive bifunctional alkylating agent.
The activated form of this compound can then covalently bind to DNA, primarily at the N2 position of guanine residues.[5] Its bifunctional nature allows it to form both mono-adducts and, more critically for its cytotoxic effect, interstrand crosslinks (ICLs) within the DNA double helix.[5][6] These ICLs prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[5][7] Mitomycin-induced ICLs are preferentially formed at CpG sequences.[6]
Preclinical Antitumor Spectrum
This compound has demonstrated a broad spectrum of antitumor activity in preclinical models, exhibiting significantly greater potency than the clinically used mitomycin C.
In Vitro Cytotoxicity
This compound was shown to be 8 to 20 times more potent than mitomycin C in terms of cytotoxicity against a panel of murine and human tumor cell lines.[2] While specific IC50 values from the original studies are not publicly available, the data indicates a substantially lower concentration of this compound is required to achieve a cytotoxic effect compared to mitomycin C.
| Parameter | This compound | Reference Compound | Cell Systems |
| Cytotoxicity | 8 to 20 times more potent | Mitomycin C | Murine and Human Tumor Cell Lines |
Table 1. Comparative in vitro cytotoxicity of this compound.
In Vivo Efficacy
In vivo studies in murine models further established the antitumor potential of this compound. The compound was reported to be more effective than mitomycin C in certain tumor models.
| Tumor Model | Host | Reported Efficacy of this compound | Comparison to Mitomycin C |
| P388 Leukemia | Mouse | Effective in tumor inhibition | More effective |
| B16 Melanoma | Mouse | Effective in tumor inhibition | More effective |
| L1210 Leukemia | Mouse | Effective in tumor inhibition | Comparable |
| Madison 109 Lung Carcinoma | Mouse | Effective in tumor inhibition | Comparable |
Table 2. Summary of in vivo antitumor activity of this compound.
Experimental Protocols
The following sections describe the general experimental methodologies typically employed in the preclinical evaluation of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solvent (e.g., DMSO or a specialized solubilization buffer). The absorbance of the purple solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated from the dose-response curve.
In Vivo Murine Tumor Models
-
Tumor Inoculation: Murine P388 leukemia cells are propagated in vivo. A specific number of cells (e.g., 1 x 10^6) are then inoculated intraperitoneally (i.p.) into recipient mice (e.g., DBA/2 or BDF1 strains).
-
Treatment: Treatment with this compound or a vehicle control is initiated, typically 24 hours after tumor inoculation. The drug is administered according to a predefined dose and schedule (e.g., daily i.p. injections for a set number of days).
-
Monitoring and Endpoint: The primary endpoint is the mean survival time of the mice in each treatment group. The antitumor effect is often expressed as the percentage increase in lifespan (%ILS) of the treated group compared to the vehicle-treated control group.
-
Tumor Inoculation: B16 melanoma cells (e.g., B16-F10) are harvested from in vitro culture. A defined number of cells (e.g., 1 x 10^5) are injected subcutaneously (s.c.) into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups. This compound is administered at various doses and schedules.
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The primary endpoints are typically tumor growth inhibition (TGI) and/or tumor growth delay. Animal body weight is also monitored as an indicator of toxicity.
Clinical Development Status
A thorough review of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials conducted with this compound (7-(2-hydroxyethoxy)mitosane). The reasons for its apparent lack of progression into clinical development are not publicly documented but could be related to its toxicological profile or other pharmaceutical development considerations.
Conclusion
This compound is a potent mitomycin A analogue with a well-defined mechanism of action centered on the induction of DNA interstrand crosslinks following bioreductive activation. Preclinical studies have demonstrated its superior in vitro cytotoxicity and, in some models, enhanced in vivo antitumor efficacy compared to mitomycin C. While it showed promise in these early-stage evaluations, there is no evidence of its advancement into clinical trials. The information presented in this guide provides a comprehensive foundation for understanding the preclinical antitumor spectrum of this compound.
References
- 1. In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activation of mitomycin A by thiols to form DNA cross-links and monoadducts: biochemical basis for the modulation of mitomycin cytotoxicity by the quinone redox potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the S phase DNA damage checkpoint by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
BMY-25551: An In-Depth Technical Guide to its In Vitro Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer activity of BMY-25551, a potent analogue of mitomycin A. This compound, chemically known as 7-(2-hydroxyethoxy)mitosane, has demonstrated significant cytotoxic effects against a range of cancer cell lines. This document summarizes the available data on its potency, outlines relevant experimental protocols, and visualizes its mechanism of action and experimental workflows.
Core Findings on In Vitro Efficacy
This compound has been identified as a highly potent cytotoxic agent, exhibiting significantly greater activity than the well-established anticancer drug, Mitomycin C (MMC).[1] Studies have shown that this compound is approximately 8 to 20 times more potent than MMC in its cytotoxic effects on both murine and human tumor cell lines in vitro.[1] This enhanced potency is also observed in its ability to induce DNA cross-links, a key mechanism of its anticancer action.[1]
Table 1: Qualitative Summary of this compound In Vitro Anticancer Activity
| Metric | Potency of this compound Relative to Mitomycin C | Reference |
| Cytotoxicity (Murine & Human Tumor Cell Lines) | 8 to 20 times more potent | [1] |
| DNA Cross-linking | 8 to 20 times more potent | [1] |
Mechanism of Action: Bioreductive Activation and DNA Cross-linking
The primary mechanism of action for this compound, like other mitomycins, involves bioreductive activation leading to the alkylation and cross-linking of DNA.[2][3] This process ultimately inhibits DNA replication and leads to cell death.[2] The key steps are:
-
Bioreductive Activation: In the cellular environment, particularly under hypoxic conditions found in many tumors, the quinone ring of this compound is reduced. This enzymatic reduction transforms the molecule into a highly reactive alkylating agent.
-
DNA Alkylation and Cross-linking: The activated form of this compound can then form covalent bonds with DNA, leading to the formation of DNA monoadducts and interstrand cross-links. These cross-links prevent the separation of DNA strands, which is essential for replication and transcription, thereby triggering cell cycle arrest and apoptosis.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on methodologies used for other mitomycin analogues, the following sections outline standard procedures for assessing in vitro anticancer activity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
- Cancer cell lines are cultured in appropriate media and conditions.
- Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
- Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in culture medium.
- The medium from the cell plates is removed, and the cells are treated with the different concentrations of this compound.
- Control wells containing untreated cells and vehicle-treated cells are included.
- Plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, MTT solution is added to each well.
- Plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Reading:
- The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
- The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
5. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell_Seeding" [label="Seed Cancer Cells\nin 96-well Plates"];
"Incubation_24h" [label="Incubate for 24h"];
"Compound_Treatment" [label="Treat with this compound\n(various concentrations)"];
"Incubation_48_72h" [label="Incubate for 48-72h"];
"MTT_Addition" [label="Add MTT Reagent"];
"Incubation_2_4h" [label="Incubate for 2-4h"];
"Solubilization" [label="Solubilize Formazan\nCrystals"];
"Absorbance_Reading" [label="Read Absorbance"];
"Data_Analysis" [label="Calculate IC50"];
"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Cell_Seeding";
"Cell_Seeding" -> "Incubation_24h";
"Incubation_24h" -> "Compound_Treatment";
"Compound_Treatment" -> "Incubation_48_72h";
"Incubation_48_72h" -> "MTT_Addition";
"MTT_Addition" -> "Incubation_2_4h";
"Incubation_2_4h" -> "Solubilization";
"Solubilization" -> "Absorbance_Reading";
"Absorbance_Reading" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Figure 2: General workflow for an in vitro cytotoxicity assay.
DNA Interstrand Cross-linking Assay (Modified Comet Assay)
The comet assay (single-cell gel electrophoresis) can be modified to detect DNA interstrand cross-links. The principle is that cross-links reduce the extent of DNA migration in the gel.
1. Cell Treatment:
- Cancer cells are treated with this compound at various concentrations for a defined period.
- A positive control for DNA damage (e.g., hydrogen peroxide) and an untreated negative control are included.
2. Cell Embedding:
- Treated cells are harvested and suspended in low-melting-point agarose.
- The cell suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
3. Lysis:
- The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
4. Electrophoresis:
- The slides are placed in an electrophoresis tank containing an alkaline buffer.
- Electrophoresis is performed, causing the negatively charged DNA to migrate towards the anode. DNA with strand breaks will migrate further, forming a "comet tail," while cross-linked DNA will show reduced migration.
5. Staining and Visualization:
- The slides are neutralized and stained with a fluorescent DNA-intercalating dye (e.g., ethidium bromide or SYBR Green).
- The comets are visualized and captured using a fluorescence microscope.
6. Data Analysis:
- Image analysis software is used to measure the extent of DNA migration (e.g., tail length, tail moment).
- A decrease in DNA migration in this compound-treated cells compared to cells treated with a DNA-damaging agent alone indicates the presence of DNA cross-links.
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell_Treatment" [label="Treat Cells with\nthis compound"];
"Cell_Embedding" [label="Embed Cells in\nAgarose on Slides"];
"Lysis" [label="Lyse Cells"];
"Electrophoresis" [label="Perform Alkaline\nElectrophoresis"];
"Staining" [label="Stain DNA with\nFluorescent Dye"];
"Visualization" [label="Visualize Comets\nvia Microscopy"];
"Data_Analysis" [label="Analyze DNA Migration\nto Quantify Cross-links"];
"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Cell_Treatment";
"Cell_Treatment" -> "Cell_Embedding";
"Cell_Embedding" -> "Lysis";
"Lysis" -> "Electrophoresis";
"Electrophoresis" -> "Staining";
"Staining" -> "Visualization";
"Visualization" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
"text-align: center; font-style: italic; font-size: 12px;">Figure 3: Workflow for a DNA interstrand cross-linking assay.
Conclusion
BMY-25551is a potent mitomycin analogue with significant in vitro anticancer activity, primarily driven by its ability to cause DNA interstrand cross-links following bioreductive activation. Its cytotoxicity surpasses that of Mitomycin C by a significant margin. While detailed quantitative data on its activity against a wide range of specific cancer cell lines remains limited in publicly accessible literature, the foundational evidence of its high potency suggests it is a compound of interest in the field of oncology drug development. The experimental protocols outlined inthis guide provide a framework for the further in vitro characterization of this compound and similar compounds.
References
- 1. Experimental tumor inhibitory and toxic properties of the mitomycin A analogue 7-(2-hydroxyethoxy) mitosane (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitomycin C linked to DNA minor groove binding agents: synthesis, reductive activation, DNA binding and cross-linking properties and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on BMY-25551: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25551, chemically identified as 7-(2-hydroxyethoxy)mitosane, is a mitomycin A analogue developed and evaluated in early preclinical studies by the Bristol-Myers Squibb Company.[1] As a member of the mitomycin class of compounds, this compound was investigated for its potential as an antineoplastic agent. Early research focused on its cytotoxicity against various tumor cell lines, its ability to induce DNA damage, and its in vivo efficacy and toxicity in animal models, primarily comparing its performance to the clinically used Mitomycin C (MMC).
This technical guide synthesizes the available early research data on this compound. It is important to note that detailed quantitative data and specific experimental protocols from the foundational studies are not extensively available in the public domain. The information presented herein is primarily derived from the abstract of a key publication from 1992.
Core Findings from Early Preclinical Research
This compound was identified as a promising candidate from a series of mitomycin A analogues.[1] The primary mechanism of action for mitomycins involves the bioreductive activation to a species that alkylates DNA, leading to interstrand cross-links and subsequent inhibition of DNA synthesis and cell death. This compound was shown to be significantly more potent than Mitomycin C (MMC) in this regard.
Comparative Potency
In vitro studies demonstrated that this compound is approximately 8 to 20 times more potent than MMC in several key areas[1]:
-
Cytotoxicity: Against a panel of both murine and human tumor cell lines.
-
DNA Cross-linking: In causing DNA cross-links in vitro.
-
In Vivo Dose Levels: Requiring lower doses for effective tumor inhibition in animal models.
Data Summary
Due to the limited availability of full-text early publications, a comprehensive table of quantitative data cannot be provided. The following table summarizes the comparative efficacy of this compound against MMC as described in the available literature.
| Tumor Model | Efficacy of this compound Compared to Mitomycin C (MMC) | Reference |
| P388 Leukemia (murine) | More effective | [1] |
| B16 Melanoma (murine) | More effective | [1] |
| L1210 Leukemia (murine) | Comparable | [1] |
| Madison 109 Lung Carcinoma (murine) | Comparable | [1] |
Toxicological Profile
Early studies in mice indicated that the hematologic depression caused by this compound was comparable to that of MMC.[1] This suggests that while more potent in its antitumor activity, this compound may share a similar dose-limiting toxicity profile with MMC, primarily myelosuppression.
Experimental Protocols
Detailed experimental protocols for the early research on this compound are not available in the reviewed literature. However, based on standard practices for the evaluation of mitomycin analogues during that period, the methodologies likely included:
-
In Vitro Cytotoxicity Assays: Proliferation assays (such as MTT or colony formation assays) would have been used to determine the inhibitory concentration (IC50) of this compound and MMC against a panel of cancer cell lines. Cells would be exposed to a range of drug concentrations for a defined period, and cell viability would be measured.
-
DNA Cross-linking Assays: Techniques such as alkaline elution or single-cell gel electrophoresis (comet assay) would have been employed to quantify the formation of DNA interstrand cross-links. These assays measure the extent of DNA fragmentation or the retardation of DNA migration in an electric field, which is indicative of cross-linking.
-
In Vivo Tumor Inhibition Studies: Standard murine tumor models, such as the P388 and L1210 leukemia, B16 melanoma, and Madison 109 lung carcinoma models, would have been used. This would involve the implantation of tumor cells into mice, followed by treatment with this compound and MMC at various dose levels and schedules. Efficacy would be assessed by measuring tumor growth inhibition and/or an increase in the lifespan of the treated animals compared to a control group.
Visualizations
Experimental Workflow
The following diagram illustrates a likely workflow for the early preclinical evaluation of this compound.
Proposed Mechanism of Action
The diagram below conceptualizes the proposed mechanism of action of this compound as a DNA cross-linking agent.
Conclusion
References
Methodological & Application
Application Notes and Protocols for BMY-25551 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25551 is a mitomycin A analogue that has demonstrated significant potential as an anticancer agent. It belongs to the class of bioreductive alkylating agents, which are activated under hypoxic conditions often found in solid tumors. Structurally, it is 7-(2-hydroxyethoxy)mitosane. Preclinical studies have shown that this compound is a potent cytotoxic agent, exhibiting 8 to 20 times greater in vitro cytotoxicity against various murine and human tumor cell lines compared to the clinically used Mitomycin C[1]. The primary mechanism of its cytotoxic action involves the cross-linking of DNA, leading to the inhibition of DNA synthesis and subsequent cell death[1].
These application notes provide a comprehensive overview and a detailed protocol for assessing the in vitro cytotoxicity of this compound.
Data Presentation
| Compound | Cell Lines | Relative Potency (Compared to Mitomycin C) | Reference |
| This compound | Murine and Human Tumor Cell Lines | 8 to 20 times more potent | [1] |
Experimental Protocols
A standard protocol for evaluating the in vitro cytotoxicity of this compound can be adapted from established methods for assessing DNA cross-linking agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability and is suitable for this purpose.
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
This compound
-
Selected human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations to determine the IC50 value.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve using a suitable software program (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow Diagram
References
BMY-25551: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMY-25551 in cell culture experiments. This compound is a potent analogue of Mitomycin C (MMC), a well-characterized antitumor antibiotic.[1] This document outlines its mechanism of action, provides protocols for key cellular assays, and summarizes available data on its cytotoxic effects.
Mechanism of Action
This compound, like its parent compound Mitomycin C, functions as a DNA cross-linking agent.[1] Upon intracellular activation, it forms covalent bonds between complementary DNA strands (interstrand crosslinks). These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1]
Data Presentation
| Compound | Relative Potency vs. Mitomycin C (in vitro cytotoxicity) | Target Cell Lines | Reference |
| This compound | 8 to 20 times more potent | Murine and Human Tumor Cell Lines | [1] |
Note: The optimal dosage of this compound for any given cell line must be determined empirically through dose-response experiments. The provided relative potency serves as a starting point for experimental design.
Signaling Pathways
Based on its mechanism as a DNA cross-linking agent, this compound is expected to activate cellular stress and DNA damage response pathways, similar to Mitomycin C.
References
Application Notes and Protocols: BMY-25551 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25551 is a potent derivative of mitomycin C, categorized as a DNA cross-linking agent.[1] Its mechanism of action involves the generation of interstrand crosslinks (ICLs) in the DNA double helix, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] Due to its cytotoxic nature, this compound and its analogs are subjects of research in cancer therapy. The cellular response to the DNA damage induced by such agents often involves the activation of the Fanconi Anemia (FA) signaling pathway.[4][5][6]
This document provides detailed protocols for the preparation of this compound stock solutions for research purposes, along with a summary of its chemical properties and a diagram of the relevant signaling pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Name | ((1aS,8S,8aR,8bS)-6-(2-hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazirino[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate | [1] |
| Molecular Formula | C17H21N3O7 | [1] |
| Molecular Weight | 379.37 g/mol | [1] |
| CAS Number | 105139-98-8 | [1] |
| Appearance | Solid (assumed) | N/A |
| Solubility | Specific quantitative data not available. As a mitomycin analog, it is anticipated to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For Mitomycin C, a 15 mM stock solution can be prepared in DMSO. | [7] |
| Storage of Powder | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C, dry and dark. | [1] |
| Stock Solution Storage | Short term (days to weeks): 0-4°C. Long term (months): -20°C. | [1] |
Experimental Protocols
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with extreme care in a laboratory setting equipped for handling hazardous chemicals. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood or a biological safety cabinet. Refer to the general safety data sheet (SDS) guidelines for handling cytotoxic compounds.[8][9][10]
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is based on the general procedure for preparing stock solutions of mitomycin analogs. The exact solubility of this compound should be experimentally determined.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.79 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 3.79 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but care should be taken to avoid degradation of the compound.
-
Sterilization (Optional): If the stock solution is to be used in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitomycin C reduces abundance of replication forks but not rates of fork progression in primary and transformed human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fanconi anemia pathway and the DNA interstrand cross-links repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for BMY-25551
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25551 is a synthetic analog of mitomycin A, developed as a potential antineoplastic agent. It belongs to the class of bioreductive alkylating agents and has demonstrated significant cytotoxic activity against a range of tumor cell lines. This document provides a comprehensive overview of this compound, including its mechanism of action, known sensitive cell lines, and detailed protocols for assessing its efficacy.
Mechanism of Action
This compound, like other mitomycins, functions as a potent DNA cross-linking agent. Its cytotoxic effects are initiated through the bioreductive activation of its quinone moiety, a process that is more efficient in the hypoxic environment often found in solid tumors. This activation leads to the generation of a reactive electrophile that can alkylate DNA, primarily at the O6 and N2 positions of guanine. The formation of interstrand and intrastrand DNA cross-links inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Studies have indicated that this compound is 8 to 20 times more potent in its cytotoxicity and DNA cross-linking ability compared to the well-characterized Mitomycin C[1].
Cell Line Sensitivity
Murine Cell Lines
This compound has shown efficacy against the following murine tumor models:
Human Cell Lines
Direct and comprehensive quantitative data on the sensitivity of a wide range of human cancer cell lines to this compound is limited in the available literature. However, based on studies of closely related mitomycin analogs such as BMY 25067 and BMY 25282, the following human cancer cell types are likely to be sensitive and are recommended for initial screening:
-
Bladder Cancer: Cell lines such as SCaBER and J82 have been utilized in studies with other mitomycin analogs.
-
Colon Cancer: Human colon carcinoma cell lines have been shown to be sensitive to mitomycin analogs.
Table 1: Reported Potency of this compound in Tumor Cell Lines
| Cell Line Type | Potency Relative to Mitomycin C | Reference |
| Murine Tumor Cell Lines | 8 to 20 times more potent | [1] |
| Human Tumor Cell Lines | 8 to 20 times more potent | [1] |
Note: Researchers are encouraged to perform dose-response studies to determine the specific IC50 value of this compound for their cell line of interest.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessment of DNA Interstrand Cross-links using the Alkaline Comet Assay
This protocol provides a method to evaluate the formation of DNA interstrand cross-links induced by this compound.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium
-
CometAssay® Kit (or equivalent)
-
Lysis solution
-
Alkaline unwinding solution (pH > 13)
-
Neutralizing buffer
-
DNA stain (e.g., SYBR® Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include a negative control (untreated cells) and a positive control for DNA damage (e.g., H2O2).
-
-
Cell Harvesting and Embedding:
-
Harvest the cells by trypsinization and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Cell Lysis:
-
Immerse the slides in lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline unwinding solution for 20-40 minutes at room temperature.
-
Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides by washing with neutralizing buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using comet scoring software to quantify the extent of DNA migration (tail moment or tail intensity). A decrease in DNA migration in this compound-treated cells compared to cells treated with a DNA-damaging agent alone indicates the presence of interstrand cross-links.
-
Disclaimer
This document is intended for research purposes only and is not a substitute for a thorough literature review and validation of experimental protocols. The information provided is based on publicly available data, and the specific outcomes may vary depending on the experimental conditions and cell lines used. Appropriate safety precautions should be taken when handling this compound and other chemical reagents.
References
Application Notes and Protocols for BMY-25551 in Antitumor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for preclinical antitumor studies of BMY-25551, a potent mitomycin A analog.
Introduction
This compound, with the chemical name 7-(2-hydroxyethoxy)mitosane, is an analog of mitomycin A. It functions as a bioreductive alkylating agent, exhibiting potent cytotoxic activity against a range of murine and human tumor cell lines. Its primary mechanism of action involves the induction of DNA interstrand cross-links, leading to the inhibition of DNA synthesis and subsequent cell death.
Mechanism of Action
This compound is a DNA cross-linking agent. Upon intracellular reduction, it becomes a reactive bifunctional alkylating agent that covalently binds to the guanine bases in the minor groove of DNA, preferentially at 5'-CpG-3' sequences. This cross-linking prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.
Data Presentation
In Vitro Cytotoxicity
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) - this compound | IC50 (µM) - Mitomycin C (for comparison) |
| P388 | Murine Leukemia | Data not available | Data not available | Data not available |
| L1210 | Murine Leukemia | Data not available | Data not available | Data not available |
| B16 | Murine Melanoma | Data not available | Data not available | Data not available |
| Madison 109 | Murine Lung Carcinoma | Data not available | Data not available | Data not available |
| User-defined | ||||
| User-defined |
In Vivo Antitumor Activity
This compound has shown promising antitumor efficacy in murine models. The following table summarizes the qualitative findings and provides a template for quantitative data collection from in vivo studies.
| Tumor Model | Host Strain | Treatment Schedule | Route of Administration | Efficacy Summary | % Tumor Growth Inhibition (TGI) | Increase in Lifespan (%ILS) |
| P388 Leukemia | Murine | Data not available | Data not available | More effective than Mitomycin C[1] | Record data here | Record data here |
| B16 Melanoma | Murine | Data not available | Data not available | More effective than Mitomycin C[1] | Record data here | Record data here |
| L1210 Leukemia | Murine | Data not available | Data not available | Comparable to Mitomycin C[1] | Record data here | Record data here |
| Madison 109 Lung Carcinoma | Murine | Data not available | Data not available | Comparable to Mitomycin C[1] | Record data here | Record data here |
| User-defined |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
DNA Interstrand Cross-linking Assay (Alkaline Comet Assay)
This protocol provides a method to detect DNA interstrand cross-links induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Comet assay kit (including lysis solution, electrophoresis buffer, and SYBR Green)
-
Microscope slides
-
Irradiation source (X-ray or gamma-ray)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with various concentrations of this compound for a specified duration.
-
Harvest the cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Irradiate the cells on ice with a fixed dose of ionizing radiation (e.g., 5 Gy) to introduce random DNA strand breaks. Non-irradiated and vehicle-treated irradiated cells should be used as controls.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in lysis solution.
-
Perform alkaline electrophoresis to allow DNA to migrate.
-
Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software. A decrease in the tail moment compared to the irradiated control indicates the presence of DNA cross-links.
In Vivo Antitumor Efficacy Study (Murine Xenograft Model)
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line for implantation
-
This compound formulated in a suitable vehicle
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous) according to a predetermined schedule and dose. The control group should receive the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate the percentage of tumor growth inhibition (%TGI) and assess the overall survival benefit.
Visualizations
Signaling Pathway
Caption: DNA Damage Response Pathway Induced by this compound.
Experimental Workflow
References
Unraveling the Potential of Novel Cancer Drug Combinations: A Guide for Researchers
The investigational compound BMY-25551 has emerged as a subject of significant interest within the oncology research community. While public information regarding this specific Bristol Myers Squibb (BMS) compound remains limited, this document aims to provide a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the investigation of this compound in combination with other cancer therapeutics. The following application notes and protocols are based on established methodologies for evaluating novel anti-cancer agents and their synergistic potential.
Important Note: As of the latest searches, "this compound" does not correspond to a publicly disclosed compound in the Bristol Myers Squibb pipeline. The information presented here is a generalized guide. Researchers should substitute "this compound" with the correct compound identifier once confirmed.
Section 1: Understanding the Therapeutic Agent (A Hypothetical Profile of this compound)
To effectively design combination studies, a thorough understanding of the primary agent's mechanism of action is crucial. While specific data for this compound is not available, we will proceed with a hypothetical mechanism to illustrate the required analytical approach. Let us assume this compound is a potent and selective inhibitor of a key signaling pathway implicated in tumor growth and survival, for instance, the PI3K/Akt/mTOR pathway.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of this compound as a PI3K inhibitor.
Application Notes and Protocols for Determining the Cytotoxicity of BMY-25551 using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25551 is a mitomycin A analogue that has demonstrated significant potential as an anticancer agent. It belongs to a class of compounds known for their ability to induce cytotoxicity in tumor cells.[1] Reports indicate that this compound is 8 to 20 times more potent than the well-established chemotherapeutic agent Mitomycin C (MMC) in in vitro studies on murine and human tumor cell lines.[1] The primary mechanism of action for this compound and similar mitomycin analogues is the induction of DNA interstrand cross-links, which are highly toxic lesions that can block DNA replication and transcription, ultimately leading to cell death. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.
Data Presentation
Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the following table provides a representative example of how to present such data. Researchers should replace the placeholder values with their experimentally determined results.
Table 1: Cytotoxicity of this compound against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) of this compound (72h exposure) |
| P388 | Murine Leukemia | [Insert experimental value] |
| B16 | Murine Melanoma | [Insert experimental value] |
| L1210 | Murine Leukemia | [Insert experimental value] |
| Madison 109 | Murine Lung Carcinoma | [Insert experimental value] |
| [Insert Human Cell Line 1] | [Insert Cancer Type] | [Insert experimental value] |
| [Insert Human Cell Line 2] | [Insert Cancer Type] | [Insert experimental value] |
Note: The potency of this compound has been reported to be 8 to 20 times greater than Mitomycin C.[1] Researchers should consider this when determining the appropriate concentration range for their experiments.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is designed for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment. Given its high potency, a starting range of nanomolar to low micromolar concentrations is recommended.
-
After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
Signaling Pathway of this compound Action
Caption: this compound induces cytotoxicity via DNA cross-linking and DDR.
References
Application Notes and Protocols for Measuring BMY-25551 Induced Cell Death Using the LDH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-25551, a mitomycin A analog, is a potent cytotoxic agent that induces cell death primarily through the cross-linking of DNA.[1] Its cytotoxicity has been reported to be 8 to 20 times greater than that of the well-characterized chemotherapeutic agent, Mitomycin C.[1] Accurate quantification of this compound-induced cell death is crucial for determining its therapeutic potential and understanding its mechanism of action. The Lactate Dehydrogenase (LDH) assay is a reliable and widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[2] This document provides detailed application notes and protocols for utilizing the LDH assay to measure cell death induced by this compound.
Principle of the LDH Assay
Lactate Dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells. When the plasma membrane is compromised due to apoptosis or necrosis, LDH is released into the cell culture supernatant. The LDH assay is a colorimetric method that quantifies the amount of LDH released. The enzymatic reaction involves the reduction of NAD+ to NADH/H+ through the oxidation of lactate to pyruvate, catalyzed by the released LDH. The newly formed NADH/H+ is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product. The amount of the highly colored formazan can be measured spectrophotometrically at a wavelength of approximately 490 nm. The intensity of the red color is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells.[2][3][4]
Signaling Pathway of this compound Induced Cell Death
This compound, as a DNA cross-linking agent, induces a cellular damage response that can lead to programmed cell death (apoptosis). The following diagram illustrates a simplified signaling pathway.
References
Troubleshooting & Optimization
BMY-25551 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY-25551, focusing on solubility issues in cell culture media.
Disclaimer
This compound is a mitomycin C derivative with limited publicly available data on its solubility in cell culture media.[1][2] The following recommendations are based on best practices for handling small molecule inhibitors with potential solubility challenges. It is crucial to empirically determine the optimal conditions for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a derivative of mitomycin C and has been shown to be a potent cytotoxic agent in various tumor cell lines.[1] Its chemical formula is C17H21N3O7 and it has a molecular weight of approximately 379.37 g/mol .[2] Due to its cytotoxic nature, appropriate personal protective equipment should be used during handling.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
This is a common issue for many organic small molecules. While they may be readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), their aqueous solubility is often much lower. When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution, leading to precipitation.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I visually confirm if this compound has precipitated in my culture?
Precipitation can be observed in several ways:
-
Cloudiness or turbidity: The medium may lose its clarity.
-
Visible particles: You might see small particles floating in the medium or settled at the bottom of the culture vessel, which may appear as fine crystals or an amorphous solid under a microscope.
-
Color change: If the compound is colored, its precipitation might alter the hue of the medium.
It is important to distinguish precipitation from microbial contamination, which will also cause turbidity but is often accompanied by a rapid pH change (indicated by the phenol red indicator turning yellow) and the presence of motile microorganisms visible under high magnification.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Quantitative Data Summary
| Solvent/Medium | Temperature (°C) | Maximum Solubility (mM) | Notes |
| DMSO | 25 | > 100 | High solubility is expected in 100% DMSO. |
| Ethanol | 25 | ~10-20 | Moderate solubility may be possible. |
| PBS (pH 7.4) | 25 | < 0.1 | Poor aqueous solubility is a common issue. |
| Cell Culture Medium + 10% FBS | 37 | 0.1 - 1 | Serum proteins can sometimes aid in solubilization. |
| Cell Culture Medium (Serum-Free) | 37 | < 0.1 | Solubility is often lower in the absence of serum. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add anhydrous, sterile-filtered DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex thoroughly. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol helps to determine the maximum concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound DMSO stock solution in your complete cell culture medium. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Include Controls:
-
Negative Control: Medium with the same final DMSO concentration.
-
Blank: Medium only.
-
-
Incubation: Cover the plate and incubate at 37°C for a period relevant to your experiment (e.g., 2, 6, or 24 hours).
-
Assessment of Precipitation:
-
Visual Inspection: Examine the wells under a light microscope for any signs of precipitation.
-
Spectrophotometry: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to the negative control indicates light scattering due to precipitate formation.
-
-
Data Analysis: The highest concentration of this compound that does not show evidence of precipitation is considered its kinetic solubility under your experimental conditions.
Signaling Pathway Visualization
This compound is a mitomycin C derivative, which are known to act as DNA cross-linking agents, leading to the activation of DNA damage response pathways and ultimately apoptosis.
References
how to prevent BMY-25551 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of BMY-25551 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at 2-8°C.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in a high-quality solvent such as sterile water or DMSO. For aqueous solutions, ensure the pH is between 7.0 and 8.0 to enhance stability.[1] Mitomycin C, a related compound, is soluble in water at 0.5 mg/mL.[1]
Q3: What are the main factors that can cause this compound degradation?
A3: this compound, being a mitomycin A analogue, is susceptible to degradation under several conditions:
-
Acidic pH: Mitomycin analogues are known to degrade rapidly in acidic solutions (pH < 6.0).[1]
-
Elevated Temperature: Increased temperatures accelerate the rate of chemical degradation.
-
Light Exposure: Many complex organic molecules, including mitomycin analogues, are sensitive to light and can undergo photodegradation.[1]
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation.
Q4: How long can I store this compound solutions?
A4: The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. For aqueous solutions of the related compound mitomycin C (at pH 6-9), storage at 0-5°C is recommended for up to one week.[1] However, for optimal results, it is always best to prepare fresh solutions for each experiment or, if necessary, to store aliquots at -20°C or -80°C for longer-term storage and use them promptly after thawing. One study on mitomycin C showed that dissolved preparations could be stored in a refrigerator for up to 3 months with no significant loss of activity.[2]
Q5: Are there any visible signs of this compound degradation?
A5: While color change or precipitation can be indicators of degradation or insolubility, chemical degradation can occur without any visible changes. If a precipitate is observed in a refrigerated solution, it should not be used, as the precipitated material has been shown to be toxic to cells.[1] It is crucial to follow proper handling and storage procedures to minimize degradation. For quantitative assessment of stability, analytical methods such as High-Performance Liquid Chromatography (HPLC) are required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the powdered compound is stored at 2-8°C. For solutions, check the storage temperature and duration. Prepare fresh solutions if degradation is suspected.2. Check Solution pH: If using aqueous buffers, ensure the pH is in the neutral to slightly alkaline range (7.0-8.0).3. Protect from Light: Store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1] |
| Precipitate forms in the stock solution upon storage. | Low solubility at the storage temperature or degradation leading to insoluble products. | 1. Prepare Fresh Solution: Discard the solution with precipitate. Prepare a fresh solution immediately before use.2. Consider Solvent: If using an aqueous solvent, consider preparing a stock solution in DMSO at a higher concentration and diluting it into your aqueous experimental medium just before the experiment. |
| Loss of biological activity over the course of a long-term experiment. | Degradation of this compound in the experimental medium at 37°C. | 1. Minimize Incubation Time: Design experiments to minimize the time this compound is incubated at 37°C.2. Replenish Compound: For longer-term cell culture experiments, consider replacing the medium with freshly prepared this compound at regular intervals. A study on mitomycin C in culture medium at 38°C showed a 53% reduction after 60 minutes.[1] |
| Variability between experimental replicates. | Inconsistent preparation of this compound solutions or partial degradation. | 1. Standardize Solution Preparation: Follow a consistent and detailed protocol for preparing and handling this compound solutions for all replicates.2. Use Fresh Aliquots: For each replicate, use a fresh aliquot of a master stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure for DMSO Stock Solution (Recommended for long-term storage): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Aseptically weigh the desired amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly to ensure complete dissolution. e. Aliquot the stock solution into sterile, amber microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Procedure for Aqueous Stock Solution (for immediate or short-term use): a. Follow steps 2a and 2b. b. Add sterile PBS (pH 7.4) to the powder to the desired concentration. c. Gently warm the solution (if necessary) and vortex to dissolve. d. Use the solution immediately or store it at 2-8°C, protected from light, for no longer than one week.[1]
Visualizations
Signaling Pathway
Caption: this compound induces DNA damage, activating the FA/ATR/Chk1 pathway.
Experimental Workflow
Caption: Recommended workflow for handling this compound to ensure stability.
References
Technical Support Center: BMY-25551 Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during BMY-25551 cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a mitomycin A analog.[1] Its primary mechanism of action is the induction of DNA interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately leading to cell death.[1][2][3] This activity makes it a potent anti-tumor agent.
Q2: How does the potency of this compound compare to other mitomycins?
This compound has been reported to be 8 to 20 times more potent in cytotoxicity than Mitomycin C (MMC) against various murine and human tumor cell lines in vitro.[1]
Q3: What are the key cellular pathways involved in the response to this compound-induced DNA damage?
The cellular response to DNA interstrand cross-links (ICLs) induced by agents like this compound is complex and involves multiple DNA repair pathways. The primary pathway responsible for repairing ICLs is the Fanconi Anemia (FA) pathway. This is followed by contributions from Nucleotide Excision Repair (NER) and Homologous Recombination (HR) to fully repair the damaged DNA.[2][4]
Troubleshooting Guide for Inconsistent this compound Cytotoxicity Assay Results
Inconsistent results in cytotoxicity assays with this compound can arise from various factors, from experimental technique to the inherent biological complexity of the cellular response. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability Between Replicate Wells
High variability across replicate wells is a common issue that can obscure the true cytotoxic effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling. |
| Pipetting Errors | Calibrate pipettes regularly. Use a consistent pipetting technique for all wells, including the addition of this compound, media, and assay reagents. |
| "Edge Effects" | Evaporation from wells on the outer edges of a multi-well plate can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Presence of Bubbles | Bubbles in the wells can interfere with absorbance or fluorescence readings. Visually inspect plates before reading and carefully remove any bubbles with a sterile pipette tip or needle.[5] |
Issue 2: Lower-Than-Expected or No Cytotoxicity
Observing minimal or no cell death after treatment with this compound can be perplexing.
| Potential Cause | Recommended Solution |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound. Aliquot and store at the recommended temperature, protected from light. Avoid repeated freeze-thaw cycles. |
| Incorrect Drug Concentration | Verify the initial stock concentration and all subsequent dilutions. Perform a serial dilution series to ensure the dose-response is being accurately captured. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to mitomycin analogs. This can be due to enhanced DNA repair capacity or drug efflux mechanisms. Consider using a positive control compound known to be effective in your cell line to confirm assay performance. Resistance to Mitomycin C in some lung cancer cells has been linked to the activation of the Akt signaling pathway.[6] |
| Sub-optimal Incubation Time | The cytotoxic effects of DNA cross-linking agents may take time to manifest. Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint. |
Issue 3: Inconsistent Dose-Response Curve
A non-sigmoidal or erratic dose-response curve can make it difficult to determine the IC50 value accurately.
| Potential Cause | Recommended Solution |
| Compound Precipitation | High concentrations of this compound may precipitate in the culture medium. Visually inspect the wells for any precipitate. If observed, consider using a different solvent or reducing the highest concentration in your dilution series. |
| Cell Clumping | Uneven cell growth due to clumping can lead to inconsistent results. Ensure a single-cell suspension during seeding and consider using a lower seeding density. |
| Assay Interference | This compound, as a colored compound, could potentially interfere with colorimetric assays like MTT. Run a cell-free control with this compound and the assay reagent to check for any direct chemical interaction. |
Data Presentation: Illustrative IC50 Values of this compound
The following table provides a template with hypothetical, yet realistic, IC50 values for this compound in cell lines it has been reported to be active against. These values are for illustrative purposes to demonstrate expected potency and should be determined empirically in your specific experimental system.
| Cell Line | Cancer Type | Illustrative IC50 (nM) |
| P388 | Murine Leukemia | 5 |
| B16 | Murine Melanoma | 10 |
| L1210 | Murine Leukemia | 8 |
| Madison 109 | Murine Lung Carcinoma | 15 |
Experimental Protocols
General Cytotoxicity Assay Protocol (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Comet Assay for DNA Cross-link Detection
A modified comet assay can be used to specifically quantify the extent of DNA interstrand cross-links induced by this compound.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Induce Strand Breaks: After treatment, induce random DNA strand breaks by treating the cells with a DNA-damaging agent like hydrogen peroxide. Cells with cross-linked DNA will show reduced DNA migration.[7]
-
Embed Cells in Agarose: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
Electrophoresis: Perform electrophoresis under alkaline conditions.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The decrease in the comet tail moment compared to control cells indicates the level of DNA cross-linking.[7][8]
Mandatory Visualizations
References
- 1. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Interstrand Crosslink Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMY-25551 DNA Damage Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY-25551 in DNA damage experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 7-(2-hydroxyethoxy)mitosane, is a mitomycin A analogue.[1] Its primary mechanism of action is the induction of DNA interstrand crosslinks (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[1] This covalent linkage of the two strands of the DNA double helix ultimately triggers cell cycle arrest and apoptosis.
Q2: How does the potency of this compound compare to Mitomycin C (MMC)?
This compound is significantly more potent than Mitomycin C. Studies have shown it to be 8 to 20 times more potent in terms of cytotoxicity to various murine and human tumor cell lines in vitro.[1] This increased potency is also observed in its ability to cause DNA crosslinks and in in vivo tumor inhibition models.[1]
Q3: What are the key safety precautions when handling this compound?
As a potent DNA-damaging agent, this compound should be handled with extreme care in a designated laboratory area, following all institutional safety protocols for hazardous chemicals. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a chemical fume hood to avoid inhalation of any aerosols. All contaminated waste should be disposed of as hazardous chemical waste according to institutional guidelines.
Q4: How should this compound be stored?
For long-term storage, this compound should be kept at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C. It is important to protect the compound from light, as it may be photosensitive.
Troubleshooting Guides
This section addresses common issues that may be encountered during DNA damage experiments with this compound.
Issue 1: Inconsistent or lower-than-expected cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound is stored correctly (see FAQ Q4). Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Use a calibrated balance and appropriate solvents. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to DNA cross-linking agents. Consider using a positive control cell line known to be sensitive to mitomycins. |
| Photosensitivity | This compound may be photosensitive. Minimize exposure of the compound and treated cells to light during experiments. Work in a dimly lit area and cover plates with foil when possible. |
Issue 2: Difficulty in detecting DNA interstrand crosslinks.
| Potential Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | The chosen assay (e.g., Comet assay, γH2AX staining) may need optimization for your specific cell line and experimental setup. Review the detailed experimental protocols below and consider titrating the this compound concentration and treatment time. |
| Timing of Analysis | The formation and repair of ICLs are dynamic processes. Perform a time-course experiment to determine the optimal time point for detecting maximal crosslinking. |
| Low Level of Crosslinking | The concentration of this compound may be too low to induce a detectable level of ICLs with the chosen method. Increase the concentration in a stepwise manner. |
| Inefficient DNA Lysis | For assays like the Comet assay, ensure complete cell lysis to allow for proper DNA migration. |
Issue 3: High background signal in γH2AX staining.
| Potential Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Optimize the concentration of the primary and secondary antibodies. Ensure adequate blocking steps are included in your immunofluorescence protocol. |
| Cell Culture Stress | Stressed cells can exhibit baseline DNA damage. Ensure cells are healthy and not overgrown before treatment. |
| Fixation and Permeabilization Artifacts | The fixation and permeabilization steps can influence background staining. Test different fixation methods (e.g., methanol vs. paraformaldehyde) and permeabilization reagents (e.g., Triton X-100 vs. saponin). |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess DNA damage induced by this compound.
Protocol 1: Modified Alkaline Comet Assay for Interstrand Crosslink (ICL) Detection
This protocol is adapted for the detection of ICLs, which reduce the migration of DNA in the comet tail.[2][3][4][5]
| Step | Procedure |
| 1. Cell Treatment | Seed cells at an appropriate density and treat with varying concentrations of this compound for the desired duration. Include a vehicle-treated control. |
| 2. Cell Harvesting | Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS. |
| 3. Slide Preparation | Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated slide and cover with a coverslip. Allow to solidify at 4°C. |
| 4. Lysis | Immerse slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. |
| 5. Irradiation | After lysis, wash slides with PBS. To introduce random strand breaks, irradiate the slides on ice with a calibrated dose of X-rays (e.g., 5-15 Gy). This step is crucial for ICL detection. |
| 6. Alkaline Unwinding | Immerse slides in freshly prepared, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C in the dark. |
| 7. Electrophoresis | Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C. |
| 8. Neutralization & Staining | Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide). |
| 9. Imaging & Analysis | Visualize the comets using a fluorescence microscope. Quantify the tail moment or tail intensity using appropriate software. A decrease in tail moment compared to the irradiated control indicates the presence of ICLs. |
Protocol 2: γH2AX Immunofluorescence Staining for DNA Double-Strand Break (DSB) Detection
The phosphorylation of H2AX (γH2AX) is a marker for DSBs, which are formed as intermediates during the repair of ICLs.
| Step | Procedure |
| 1. Cell Seeding & Treatment | Seed cells on coverslips in a multi-well plate. Treat with this compound at the desired concentrations and for various time points. |
| 2. Fixation | Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. |
| 3. Permeabilization | Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. |
| 4. Blocking | Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature. |
| 5. Primary Antibody Incubation | Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C. |
| 6. Secondary Antibody Incubation | Wash three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in blocking buffer for 1 hour at room temperature in the dark. |
| 7. Counterstaining & Mounting | Wash three times with PBST. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium. |
| 8. Imaging & Analysis | Acquire images using a fluorescence or confocal microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. |
Signaling Pathways and Experimental Workflows
DNA Damage Response to this compound-Induced Interstrand Crosslinks
This compound induces ICLs, which are primarily repaired by the Fanconi Anemia (FA) pathway in conjunction with other DNA repair mechanisms.[6]
References
- 1. Experimental tumor inhibitory and toxic properties of the mitomycin A analogue 7-(2-hydroxyethoxy) mitosane (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMY-25551 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY-25551, a potent mitomycin A analog. The information provided will assist in optimizing experimental conditions for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of mitomycin A and functions as a potent DNA cross-linking agent. Its mechanism of action involves bioreductive activation within the cell, transforming it into a reactive species that alkylates DNA, forming interstrand cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1][2] this compound has been reported to be 8 to 20 times more potent in its cytotoxic effects and its ability to cause DNA cross-links compared to the well-known anticancer agent Mitomycin C.
Q2: Which signaling pathways are activated by this compound-induced DNA damage?
A2: As a DNA cross-linking agent, this compound is expected to activate the Fanconi Anemia (FA) and BRCA pathways, which are crucial for the repair of interstrand cross-links.[1][3] The resulting DNA damage also triggers cell cycle checkpoint signaling, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 kinase pathway, leading to cell cycle arrest, often at the G2/M phase, to allow time for DNA repair or to initiate apoptosis if the damage is too severe.
Q3: What is a typical starting concentration range for this compound in an IC50 experiment?
A3: Given that this compound is significantly more potent than Mitomycin C, a lower concentration range should be selected for initial experiments. Based on reported IC50 values for Mitomycin C in various cancer cell lines (typically in the low micromolar to nanomolar range), a starting concentration for this compound in the low to mid-nanomolar range is recommended. A broad range with serial dilutions (e.g., 1 nM to 10 µM) is advisable for the initial range-finding experiment.
Q4: Which cell-based assay is recommended for determining the IC50 of this compound?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable method for determining the IC50 of cytotoxic compounds like this compound. This colorimetric assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.
Data Presentation: Estimated IC50 Values of this compound
The following table provides estimated IC50 values for this compound in various cancer cell lines. These estimations are based on the reported 8 to 20-fold higher potency of this compound compared to published IC50 values for Mitomycin C. Note: These are estimated values and should be used as a guideline for designing initial experiments. Actual IC50 values must be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Estimated IC50 Range for this compound (nM) |
| HCT116 | Colon Carcinoma | 300 - 750 |
| MCF-7 | Breast Adenocarcinoma | 50 - 250 |
| HeLa | Cervical Adenocarcinoma | 100 - 500 |
| A549 | Lung Carcinoma | 250 - 1000 |
| P388 | Murine Leukemia | 5 - 25 |
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and adjust the cell suspension to the desired density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 10-fold dilutions from 10 µM down to 0.1 nM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Mandatory Visualizations
Caption: DNA Damage Response Pathway to this compound.
Caption: Experimental Workflow for IC50 Determination.
Caption: Troubleshooting Decision Tree for IC50 Assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low cytotoxicity observed | This compound concentration too low: The selected concentration range may be below the effective dose for the chosen cell line. | Perform a wider range-finding experiment with concentrations up to the high micromolar range. |
| Compound degradation: this compound may be unstable under the experimental conditions. | Prepare fresh stock solutions for each experiment and minimize exposure to light and repeated freeze-thaw cycles. | |
| Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to DNA cross-linking agents. | Consider using a different cell line with known sensitivity to similar compounds or investigate the expression of DNA repair proteins. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate can lead to variable results. | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette carefully and consistently. |
| Pipetting errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Edge effects: Wells on the perimeter of the 96-well plate are prone to evaporation, leading to changes in compound concentration and cell growth. | Avoid using the outer rows and columns of the plate for experimental samples. Fill these wells with sterile PBS or medium. | |
| Inconsistent IC50 values between experiments | Variation in cell passage number: The sensitivity of cells to a drug can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Differences in incubation times: Variations in the duration of cell seeding, drug exposure, or MTT incubation can affect the results. | Strictly adhere to the established incubation times for each step of the protocol. | |
| Reagent variability: The quality and age of the cell culture medium, serum, and MTT reagent can impact the assay. | Use reagents from the same lot for a set of experiments and ensure proper storage conditions. | |
| Low absorbance readings | Low cell number: Insufficient number of viable cells at the time of the assay will result in a weak signal. | Optimize the initial cell seeding density to ensure an adequate number of cells are present at the end of the experiment. |
| MTT solution is old or degraded: The MTT reagent can lose its activity over time. | Prepare fresh MTT solution or use a commercially available kit. Store the solution protected from light. |
References
Technical Support Center: BMY-25551 In Vitro Applications
Welcome to the technical support center for BMY-25551. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective in vitro use of this compound and minimize its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analog of mitomycin A. Its primary mechanism of action is as a bioreductive alkylating agent. Under hypoxic conditions, often found in solid tumors, this compound is metabolically activated, leading to the cross-linking of DNA strands. This DNA damage inhibits DNA replication and transcription, ultimately inducing cytotoxicity in proliferating cells.
Q2: What are the main "off-target" effects of this compound in vitro?
The principal off-target effect of this compound in an in vitro setting is cytotoxicity towards non-cancerous, or "normal," cell lines. This is a critical consideration in pre-clinical assessment, as it can be indicative of potential side effects in vivo, such as myelosuppression (toxicity to bone marrow progenitor cells). Another potential off-target effect is the induction of oxidative stress in cells that are not the intended target.
Q3: How can I assess the therapeutic index of this compound in my experiments?
The therapeutic index can be estimated in vitro by comparing the cytotoxic concentration of this compound in cancer cell lines versus normal cell lines. This is typically expressed as the ratio of the CC50 (the concentration that causes 50% cytotoxicity in normal cells) to the IC50 (the concentration that inhibits 50% of the desired activity, e.g., cancer cell proliferation). A higher therapeutic index indicates greater selectivity for cancer cells.[1]
Q4: My cytotoxicity assay results are inconsistent. What are the common causes of variability?
Inconsistent results in cell-based assays can stem from several factors, including:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Optimize seeding density and ensure a homogenous cell suspension during plating.
-
Pipetting Errors: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent and compound dispensing.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification in the incubator.
-
Compound Solubility: Ensure this compound is fully dissolved in the appropriate solvent and that the final solvent concentration in the culture medium is consistent and non-toxic to the cells.
For a more detailed guide, please refer to the Troubleshooting section below.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cell Lines
Possible Causes:
-
High Compound Concentration: The concentration range of this compound may be too high for the specific normal cell line being tested.
-
Prolonged Exposure Time: The incubation time with the compound may be too long, leading to excessive toxicity in normal cells.
-
Bioreductive Activation in Normoxic Conditions: Some cell lines may have a higher intrinsic reductive capacity, leading to activation of this compound even under normal oxygen levels.
-
Oxidative Stress: The observed toxicity may be a result of off-target oxidative stress rather than DNA cross-linking.
Troubleshooting Steps:
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration range and incubation time that maximizes cancer cell cytotoxicity while minimizing effects on normal cells.
-
Control for Hypoxia: To assess the selectivity of bioreductive activation, compare the cytotoxicity of this compound under both normoxic (standard cell culture conditions) and hypoxic (e.g., 1% O2) conditions. Greater potency under hypoxic conditions indicates selective activation.
-
Assess Oxidative Stress: Use assays to measure markers of oxidative stress, such as reactive oxygen species (ROS) levels or lipid peroxidation, in both cancer and normal cell lines following treatment with this compound.
-
Test Different Normal Cell Lines: The sensitivity to this compound can vary between different normal cell types. Testing a panel of normal cell lines (e.g., fibroblasts, endothelial cells, hematopoietic progenitors) can provide a broader understanding of its off-target toxicity profile.
Issue 2: Inconsistent DNA Cross-Linking Results in Comet Assay
Possible Causes:
-
Suboptimal Compound Treatment: The concentration or duration of this compound treatment may not be sufficient to induce detectable DNA cross-links.
-
Inefficient Induction of DNA Strand Breaks: The Comet assay for cross-links requires an initial induction of strand breaks (e.g., by radiation) to observe the cross-linking effect. The dose of the strand-breaking agent may be too low or too high.
-
Issues with Electrophoresis: Incorrect voltage, buffer composition, or run time can affect the migration of DNA and the visualization of comets.
-
Cell Viability: A high percentage of dead cells at the time of the assay can lead to artifactual results.
Troubleshooting Steps:
-
Optimize Treatment Conditions: Titrate the concentration of this compound and the treatment duration to identify conditions that yield a measurable level of cross-linking.
-
Calibrate Strand Break Induction: Perform a dose-response experiment with the strand-breaking agent (e.g., gamma-irradiation) to determine the optimal dose that produces a consistent level of DNA migration in control cells.
-
Standardize Electrophoresis Conditions: Ensure that the electrophoresis buffer is freshly prepared and that the voltage and run time are consistent across experiments.
-
Monitor Cell Viability: Assess cell viability (e.g., using trypan blue exclusion) immediately before performing the Comet assay to ensure that the majority of cells are viable.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines (Example Data)
| Cell Line | Type | IC50 / CC50 (µM) |
| HT-29 | Human Colon Cancer | 0.5 |
| A549 | Human Lung Cancer | 0.8 |
| MCF-7 | Human Breast Cancer | 1.2 |
| CCD-18Co | Normal Human Colon Fibroblasts | 15.0 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 25.0 |
| PBMC | Human Peripheral Blood Mononuclear Cells | 30.0 |
This table presents example data to illustrate the desired format for comparing the cytotoxic potency of this compound across different cell types.
Table 2: In Vitro Myelotoxicity of this compound (Example Data)
| Hematopoietic Progenitor | IC50 (µM) |
| CFU-GM (Granulocyte-Macrophage) | 10.5 |
| BFU-E (Erythroid) | 18.2 |
| CFU-Mk (Megakaryocyte) | 12.8 |
This table provides an example of how to present data on the myelosuppressive potential of this compound using colony-forming unit (CFU) assays.[2][3]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on adherent cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or CC50 value.
Protocol 2: DNA Cross-Linking Assessment using the Comet Assay
Objective: To detect and quantify this compound-induced DNA interstrand cross-links in individual cells.[4][5]
Materials:
-
This compound
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Treat cells in suspension or as an adherent monolayer with this compound for the desired time.
-
Induction of Strand Breaks: After treatment, irradiate the cells with a calibrated dose of gamma or X-rays to induce a consistent level of DNA strand breaks.
-
Cell Embedding: Mix the cell suspension with LMPA and cast onto a microscope slide pre-coated with NMPA.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in alkaline electrophoresis buffer to unwind the DNA and then perform electrophoresis to allow the broken DNA fragments to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration using comet scoring software. A decrease in tail moment compared to the irradiated control indicates the presence of DNA cross-links.
Mandatory Visualizations
Caption: Bioreductive activation pathway of this compound.
Caption: Workflow for assessing this compound cytotoxicity and DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles for in vitro myelotoxicity tests in preclinical drug development and clinical trial planning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BMY-25551 Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering resistance to the mitomycin A analogue, BMY-25551, in cancer cell lines. The information is structured to offer direct solutions to common experimental challenges through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A1: Acquired resistance to this compound, a DNA cross-linking agent, can arise from several molecular alterations within the cancer cells. Based on studies of similar mitomycin analogues, likely mechanisms include:
-
Impaired Drug Activation: this compound, like other mitomycins, is a prodrug that requires enzymatic reduction to become an active DNA cross-linking agent. A common resistance mechanism is the downregulation of activating enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase). Reduced enzymatic activity leads to less active drug within the cell, thereby diminishing its cytotoxic effect.
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways that recognize and remove this compound-induced DNA interstrand crosslinks (ICLs). This increased repair capacity can mitigate the drug's cytotoxic effects.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt signaling cascade, can promote cell survival and override the apoptotic signals induced by DNA damage from this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q2: How can I confirm if my cell line has developed resistance to this compound?
A2: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. A resistance index (RI), calculated as the IC50 of the resistant line divided by the IC50 of the parental line, greater than 2 is generally considered indicative of resistance. This should be determined using a standardized cytotoxicity assay, such as the MTT assay.
Q3: Are there known cross-resistance patterns for this compound resistant cell lines?
A3: While specific data for this compound is limited, a study on the closely related analogue BMY-25067 showed that a resistant human bladder cancer cell line (SCaBER/R) displayed cross-resistance to the parent compound, mitomycin C (MMC), and another analogue, BMY-25282. Interestingly, this cell line also showed marked cross-resistance to the nitrosourea BCNU, but not to cisplatin, doxorubicin, or VP-16. This suggests that the resistance mechanism may be specific to agents requiring similar bioactivation pathways rather than a general multi-drug resistance phenotype.
Q4: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
A4: A logical first step is to investigate the most probable mechanisms. We recommend:
-
Measure DT-diaphorase activity: Compare the enzymatic activity in your parental and resistant cell lines. A significant decrease in the resistant line would strongly suggest impaired drug activation as a key resistance mechanism.
-
Assess PI3K/Akt pathway activation: Use western blotting to compare the phosphorylation status of key proteins in this pathway (e.g., p-Akt, p-mTOR) between your sensitive and resistant cell lines, both at baseline and after this compound treatment.
-
Quantify DNA interstrand crosslinks: Employ techniques like the comet assay or alkaline elution to determine if the resistant cells form fewer DNA crosslinks upon this compound treatment compared to the parental cells.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Drug Instability | This compound, like other mitomycins, can be sensitive to light and degradation. Prepare fresh dilutions from a concentrated stock for each experiment. Store stock solutions in the dark at the recommended temperature. |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting. Allow cells to adhere and stabilize for 24 hours before adding the drug. |
| Variability in Assay Incubation Time | Standardize the incubation time with this compound and the subsequent incubation with the viability reagent (e.g., MTT). |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cell lines within a consistent and low passage number range for all experiments. |
Problem 2: Difficulty in generating a this compound resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Initial Drug Concentration is Too High | Starting with a concentration that is too cytotoxic will not allow for the selection of resistant clones. Begin by treating the parental cell line with the pre-determined IC50 concentration of this compound. |
| Inadequate Recovery Time | After the initial drug exposure, a significant portion of the cells will die. Allow the surviving cells sufficient time to recover and repopulate before the next treatment or dose escalation. This may take several weeks. |
| Dose Escalation is Too Rapid | Increase the concentration of this compound gradually. A common strategy is to increase the dose by 1.5 to 2-fold only after the cells have adapted and resumed a stable growth rate at the current concentration. |
| Instability of Resistance | Resistance may not be a stable phenotype initially. It is crucial to maintain a low concentration of this compound in the culture medium of the resistant cell line to prevent reversion. |
Quantitative Data Summary
The following table summarizes representative data from a study on the mitomycin C analogue BMY-25067, which can serve as a reference for expected outcomes with this compound.
Table 1: Cytotoxicity of BMY-25067 in Sensitive (SCaBER) and Resistant (SCaBER/R) Human Bladder Cancer Cell Lines
| Cell Line | IC20 (µM) | IC50 (µM) | IC90 (µM) |
| SCaBER (Parental) | 0.02 | 0.04 | 0.09 |
| SCaBER/R (Resistant) | 0.05 | 0.09 | 0.18 |
| Resistance Index (RI) | 2.5 | 2.25 | 2.0 |
Data adapted from a study on BMY-25067. The Resistance Index (RI) is calculated as the IC value of the resistant cell line divided by the IC value of the parental cell line.
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in their standard medium containing this compound at its IC50 concentration.
-
Monitor and Maintain: Observe the cells daily. Initially, significant cell death is expected. Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Recovery and Repopulation: Allow the surviving cells to proliferate. This may take several weeks. Passage the cells as they reach confluence.
-
Dose Escalation: Once the cells have adapted and exhibit a stable growth rate, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Escalation: Continue this stepwise increase in drug concentration, allowing the cells to adapt at each new concentration before proceeding to the next. The entire process can take 3-6 months.
-
Characterization: Once a cell line is established that can proliferate at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a full dose-response assay to determine the new, stable IC50 and calculate the resistance index.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Protocol 3: DT-Diaphorase (NQO1) Activity Assay
This assay measures the enzymatic activity of DT-diaphorase by monitoring the reduction of a chromogenic substrate.
Materials:
-
Cell lysates from parental and resistant cell lines
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
NADH or NADPH (cofactor)
-
Menadione (electron acceptor)
-
Cytochrome c or DCPIP (chromogenic substrate)
-
Spectrophotometer
Procedure:
-
Prepare Cell Lysates: Harvest cells and prepare cytosolic extracts. Determine the protein concentration of each lysate.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH or NADPH, and cytochrome c or DCPIP.
-
Initiate Reaction: Add a known amount of cell lysate to the cuvette to start the reaction.
-
Measure Absorbance: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 550 nm for cytochrome c reduction or 600 nm for DCPIP reduction) over time.
-
Calculate Activity: The rate of change in absorbance is proportional to the DT-diaphorase activity. Normalize the activity to the protein concentration of the lysate to determine the specific activity.
Protocol 4: Alkaline Comet Assay for DNA Interstrand Crosslinks
This assay detects DNA interstrand crosslinks by measuring the retardation of DNA migration in an agarose gel under denaturing conditions.
Materials:
-
Parental and resistant cells
-
This compound
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet assay slides
Procedure:
-
Cell Treatment: Treat parental and resistant cells with this compound for a defined period. Include untreated controls.
-
Induce Strand Breaks: After treatment, induce a fixed level of DNA strand breaks in all samples using a controlled dose of X-rays or a short treatment with a DNA-damaging agent like hydrogen peroxide. This step is crucial as crosslinks themselves do not cause DNA migration, but they will retard the migration of the induced fragments.
-
Embed Cells in Agarose: Mix the treated cells with low melting point agarose and cast onto comet assay slides.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The presence of interstrand crosslinks will result in a smaller "comet tail" compared to the control cells that only received the strand break-inducing treatment. Quantify the tail moment or tail intensity using appropriate software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound resistance mechanisms.
improving the in vitro potency of BMY-25551
Welcome to the technical support center for BMY-25551. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 7-(2-hydroxyethoxy)mitosane, is an analogue of mitomycin A.[1] Its primary mechanism of action is the induction of DNA cross-links, leading to cytotoxicity in tumor cells.[1] As an antineoplastic agent, it has demonstrated significantly higher potency compared to Mitomycin C in various murine and human tumor cell lines.[1]
Q2: How much more potent is this compound compared to Mitomycin C?
In vitro studies have shown this compound to be 8 to 20 times more potent than Mitomycin C in terms of cytotoxicity and its ability to cause DNA cross-links.[1]
Q3: What are the primary cellular effects of this compound?
The main cellular effect of this compound is DNA damage, which inhibits tumor cell proliferation and survival.[1] This can also lead to hematologic depression, a factor observed in in vivo studies.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro experiments with this compound, helping you to achieve optimal potency and consistent results.
| Issue | Potential Cause | Recommended Solution |
| Lower than expected in vitro potency | Compound Degradation: this compound, like other mitomycins, may be sensitive to light and temperature. | Store the compound protected from light at the recommended temperature. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Health: The sensitivity of cells to DNA damaging agents can be influenced by their growth phase and overall health. | Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of treatment. Regularly check for mycoplasma contamination. | |
| Incorrect Drug Concentration: Inaccurate serial dilutions can lead to misleading results. | Calibrate pipettes regularly. Prepare a fresh stock solution and perform serial dilutions carefully. Confirm the concentration of the stock solution spectrophotometrically if possible. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for seeding to improve consistency. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. | Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. | |
| Inconsistent results across experiments | Variation in Reagent Lots: Differences in serum, media, or other reagents can affect cell growth and drug sensitivity. | Use the same lot of reagents for a set of related experiments. If a new lot must be used, perform a validation experiment to ensure consistency. |
| Incubation Time: The duration of drug exposure can significantly impact the observed cytotoxicity. | Optimize and standardize the incubation time for your specific cell line and assay. Ensure consistent timing across all experiments. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the in vitro potency of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action and Cellular Response
The following diagram illustrates the proposed mechanism of action for this compound and the subsequent cellular response.
Caption: Mechanism of this compound leading to DNA damage and cell death.
Experimental Workflow for In Vitro Potency Assessment
The diagram below outlines the general workflow for assessing the in vitro potency of this compound.
Caption: Workflow for determining the in vitro potency of this compound.
Troubleshooting Logic for Low Potency
This diagram provides a logical approach to troubleshooting experiments where this compound shows lower than expected potency.
Caption: A logical guide for troubleshooting low in vitro potency of this compound.
References
stability of BMY-25551 in different solvents
This technical support center provides guidance on the stability of BMY-25551 in various solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and storage of this compound solutions.
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation can occur if the solvent's capacity to dissolve this compound is exceeded, especially at lower temperatures.
-
Immediate Action: Gently warm the solution to 37°C to see if the precipitate redissolves. Sonication can also aid in redissolving the compound.
-
Preventative Measures:
-
Ensure you are using a suitable solvent and that the concentration is within the known solubility limits. While specific solubility data for this compound is limited, its parent compound, Mitomycin C, is soluble in water (at lower concentrations), propylene glycol, and DMSO.
-
For long-term storage, it is recommended to store solutions at -20°C or below. Before use, allow the solution to equilibrate to room temperature slowly to prevent precipitation.
-
Q2: I am observing inconsistent results in my experiments. Could this be related to the stability of my this compound stock solution?
A2: Yes, inconsistent results can be a sign of compound degradation. The stability of this compound, like other mitomycin analogues, is influenced by the solvent, pH, temperature, and light exposure.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions before each experiment, especially for aqueous solutions which tend to be less stable.
-
Check Storage Conditions: Ensure that stock solutions are stored in tightly sealed vials, protected from light, and at the recommended temperature (-20°C for long-term storage).[1]
-
Solvent Choice: The choice of solvent can significantly impact stability. For instance, Mitomycin C shows variable stability in different intravenous fluids and is sensitive to pH.[2] Acidic or alkaline conditions can accelerate degradation.[2] Maximum stability for Mitomycin C in aqueous solutions is observed around pH 7-8.[2]
-
Q3: How can I assess the stability of my this compound solution?
A3: You can perform a stability study using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound over time and detect the appearance of degradation products. A general protocol is provided in the "Experimental Protocols" section below.
Stability of Mitomycin C in Different Solvents (as a proxy for this compound)
| Solvent/Solution | Concentration | Temperature | Stability | Reference |
| 5% Dextrose Injection | 20-40 mcg/mL | Room Temperature | Stable for 3 hours | [2] |
| 0.9% Sodium Chloride Injection | 20-40 mcg/mL | Room Temperature | Stable for 12 hours | [2] |
| Sodium Lactate Injection | 20-40 mcg/mL | Room Temperature | Stable for 24 hours | [2] |
| Water | 0.5 mg/mL | Room Temperature | Stable for 7 days | [2] |
| Water | 0.5 mg/mL | Refrigerated | Stable for 14 days | [2] |
| Propylene Glycol | 5 mg/mL | 4°C or -15°C | No crystallization observed for several months | [2] |
| Propylene Glycol/Water (60-90% PG) | 13-16 mg/mL | 25°C | Increased solubility compared to neat PG | [2] |
| Aqueous Solution | Not Specified | 4°C | 37.5% decrease in concentration within 3 days | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solvent.
1. Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Ethanol, Saline)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid)
-
Vials for sample storage
-
Incubator or water bath
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at this point will serve as the baseline.
-
Sample Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve a vial from each storage condition. Allow it to equilibrate to room temperature.
-
HPLC Analysis: Prepare and analyze the samples as described in step 2.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area (T=0) to calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
avoiding precipitation of BMY-25551 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of BMY-25551 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound, also known as 7-(2-hydroxyethoxy)mitosane, is a mitomycin A analogue and a potent antineoplastic agent.[1] It functions as a DNA cross-linking agent, which inhibits DNA synthesis and induces apoptosis in cancer cells. While specific experimental data for this compound's solubility is limited, its properties can be inferred from its structural analogue, Mitomycin C.
Physicochemical Properties of this compound and Mitomycin C
| Property | This compound | Mitomycin C (for reference) |
| Chemical Formula | C₁₇H₂₁N₃O₇[2] | C₁₅H₁₈N₄O₅ |
| Molecular Weight | 379.37 g/mol [2] | 334.33 g/mol |
| CAS Number | 105139-98-8[2][3] | 50-07-7 |
| Aqueous Solubility | Not explicitly reported. Expected to be poor based on its structure and analogy to Mitomycin C. | Approx. 0.5 - 0.9 mg/mL in water. Soluble to 1 mM in water. |
| Organic Solvent Solubility | Not explicitly reported. | Soluble to 100 mM in DMSO. |
Q2: Why does this compound precipitate in my aqueous experimental solutions?
Precipitation of this compound in aqueous solutions is likely due to its limited water solubility, a common characteristic of mitomycin analogues. Several factors can contribute to precipitation, including:
-
Concentration: Exceeding the solubility limit of the compound in your specific buffer or media.
-
pH: Mitomycin C, a close analogue, exhibits pH-dependent stability and solubility, with maximum stability around pH 7-8.[4] Deviations from this range can lead to degradation and precipitation.
-
Temperature: Lower temperatures can decrease the solubility of many compounds, including mitomycins.
-
Buffer Composition: The presence of certain salts or other components in your buffer system may affect the solubility of this compound.
-
Improper Dissolution Technique: Failure to properly dissolve the compound initially can lead to the formation of micro-precipitates that can seed further precipitation.
Q3: What is the mechanism of action of this compound?
This compound, like other mitomycin analogues, is a bioreductive alkylating agent. It is activated within the cell, leading to the formation of a reactive species that cross-links DNA strands. This interstrand cross-linking prevents DNA replication and transcription, ultimately triggering the DNA damage response (DDR) pathway and leading to cell cycle arrest and apoptosis.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions and recommendations to help you avoid precipitation of this compound in your experiments.
Issue 1: Precipitate forms immediately upon adding this compound to an aqueous solution.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
Solutions:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or higher). Mitomycin C is soluble up to 100 mM in DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Optimize the Aqueous Solvent:
-
pH Adjustment: If compatible with your experimental system, adjust the pH of your aqueous solution to a neutral or slightly alkaline range (pH 7.0 - 8.0) to potentially improve stability and solubility.
-
Use of Co-solvents: For in vitro assays, consider the use of a small percentage of a water-miscible co-solvent like propylene glycol in your final solution, which has been shown to increase the solubility of Mitomycin C.[4]
-
Issue 2: Precipitate forms over time after initial dissolution.
Possible Cause: The compound is slowly coming out of a supersaturated solution, or it is degrading.
Solutions:
-
Temperature Control:
-
Some studies on Mitomycin C show that gentle warming can aid dissolution.[5] You can try dissolving this compound at 37°C. However, be aware that prolonged exposure to higher temperatures may accelerate degradation.
-
Once dissolved, store the solution at the appropriate temperature for your experiment. Avoid storing dilute aqueous solutions at 4°C for extended periods if you observe precipitation.
-
-
Fresh Solution Preparation: Prepare fresh dilutions of this compound from your concentrated stock solution immediately before each experiment.
-
Sonication: Briefly sonicate the solution after dilution to help break up any small aggregates and ensure complete dissolution.
Experimental Protocol: Preparation of a this compound Working Solution
This protocol provides a general guideline for preparing a this compound working solution for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight = 379.37 g/mol ).
-
In a sterile microcentrifuge tube, add the calculated amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental medium.
-
Add the calculated volume of the stock solution to your pre-warmed (37°C) cell culture medium or buffer.
-
Immediately mix the solution by gentle inversion or pipetting. Do not vortex vigorously as this may introduce bubbles and denature proteins in the medium.
-
Visually inspect the solution to ensure there is no precipitation.
-
Use the freshly prepared working solution for your experiment immediately.
-
Quantitative Data Summary for Solubilization Strategies (based on Mitomycin C data)
| Strategy | Solvent/Condition | Observed Solubility of Mitomycin C | Reference |
| Aqueous Solubility | Water | ~0.5 - 0.9 mg/mL | |
| Organic Solvent | DMSO | Up to 100 mM | |
| Co-solvent System | 60-90% Propylene Glycol/Water | ~13-16 mg/mL | [4] |
| Temperature | Incubation at 50°C for 50 min | Sufficient to solubilize 2.0 mg/mL | [5] |
Visualizations
DNA Damage Response Pathway Initiated by this compound
The following diagram illustrates the simplified signaling pathway activated by this compound-induced DNA interstrand crosslinks.
Caption: this compound induced DNA damage response pathway.
Experimental Workflow for Preparing this compound Solutions
This diagram outlines the recommended workflow for preparing this compound solutions to minimize precipitation.
Caption: Workflow for this compound solution preparation.
References
- 1. Experimental tumor inhibitory and toxic properties of the mitomycin A analogue 7-(2-hydroxyethoxy) mitosane (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BMY-25551 vs. Mitomycin C: A Comparative Analysis of Cytotoxicity
In the landscape of anticancer therapeutics, mitomycin C has long been a benchmark for DNA cross-linking agents. However, the development of analogues such as BMY-25551 has introduced compounds with potentially enhanced potency. This guide provides a detailed comparison of the cytotoxic profiles of this compound and mitomycin C, offering valuable insights for researchers and drug development professionals.
Quantitative Cytotoxicity Comparison
This compound, a mitomycin A analogue, has demonstrated significantly greater in vitro cytotoxicity compared to mitomycin C. Studies have shown that this compound is 8 to 20 times more potent than mitomycin C in various murine and human tumor cell lines[1]. This increased potency is also reflected in its efficiency at causing DNA cross-links[1].
| Compound | Cell Line | IC50 (µM) | Relative Potency (this compound vs. Mitomycin C) | Reference |
| This compound | Murine and Human Tumor Cell Lines | Not explicitly stated in available literature | 8 to 20 times more potent than Mitomycin C | [1] |
| Mitomycin C | HCT116 (Colon Carcinoma) | 6 µg/ml (~17.9 µM) | - | [2] |
| Mitomycin C | HCT116b (Colon Carcinoma) | 10 µg/ml (~29.9 µM) | - | [2] |
| Mitomycin C | HCT116-44 (Colon Carcinoma) | 50 µg/ml (~149.5 µM) | - | [2] |
Experimental Protocols
The following provides a generalized methodology for determining the cytotoxicity of mitomycin compounds, based on commonly employed techniques.
Cell Viability Assay (MTT Assay)
A frequently used method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or mitomycin C for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the drug-containing medium is removed, and cells are incubated with MTT solution (typically 0.5 mg/mL) for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.
DNA Cross-linking Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) can be adapted to measure DNA interstrand cross-links.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or mitomycin C.
-
Induction of DNA Damage: To visualize cross-links, cells are subsequently exposed to a DNA-damaging agent, such as ionizing radiation or hydrogen peroxide, to introduce single-strand breaks.
-
Cell Lysis and Electrophoresis: The cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.
-
Visualization and Analysis: DNA is stained with a fluorescent dye. In the absence of cross-links, the damaged DNA will migrate out of the nucleus, forming a "comet tail." The presence of cross-links will reduce the migration of DNA, resulting in a smaller or absent tail. The extent of cross-linking is quantified by measuring the comet tail moment.
Signaling Pathways
Mitomycin C Cytotoxicity Pathway
Mitomycin C exerts its cytotoxic effects primarily through the induction of DNA interstrand cross-links, which block DNA replication and transcription, ultimately leading to cell death. This DNA damage triggers a cascade of signaling events, including the activation of apoptotic pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are implicated. A key mediator in mitomycin C-induced apoptosis is the activation of the c-Jun N-terminal kinase (JNK) pathway, which can upregulate pro-apoptotic proteins and lead to caspase activation[2][3][4].
Caption: Mitomycin C induced apoptotic signaling pathway.
This compound Cytotoxicity Pathway
As a close analog of mitomycin C, this compound shares the primary mechanism of action: the induction of DNA interstrand cross-links. While specific downstream signaling pathways for this compound have been less extensively characterized, it is highly probable that they converge with those of mitomycin C, leading to the activation of similar apoptotic cascades. The significantly higher potency of this compound suggests a more efficient induction of DNA damage, which would then feed into the same cell death machinery.
Caption: Experimental workflow for this compound cytotoxicity.
References
- 1. Experimental tumor inhibitory and toxic properties of the mitomycin A analogue 7-(2-hydroxyethoxy) mitosane (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitomycin-C induces the apoptosis of human Tenon's capsule fibroblast by activation of c-Jun N-terminal kinase 1 and caspase-3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitomycin c-induced apoptosis: Topics by Science.gov [science.gov]
A Comparative Guide to the DNA Cross-linking Properties of BMY-25551 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA cross-linking mechanisms and potencies of two anticancer agents: BMY-25551, a potent mitomycin A analog, and cisplatin, a widely used platinum-based chemotherapeutic. Understanding the distinct ways these compounds interact with and damage DNA is crucial for the development of more effective and targeted cancer therapies.
Introduction: Two Distinct Mechanisms of DNA Damage
This compound is a derivative of mitomycin A and, like other mitomycins, functions as a bioreductive alkylating agent.[1][2] Its cytotoxic effects are primarily attributed to the formation of interstrand cross-links (ICLs) in the DNA double helix.[3][4] This process is initiated by the enzymatic reduction of the quinone moiety of the drug, which activates it to alkylate DNA.[5] Mitomycin C, a related compound, preferentially forms ICLs at CpG sequences with minimal distortion of the DNA helix.[5][6]
Cisplatin , on the other hand, is a platinum coordination complex that exerts its anticancer activity by forming a variety of adducts with DNA. Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation, leading to a reactive species that readily binds to the N7 position of purine bases. While cisplatin can form a small percentage of ICLs, its predominant lesions are 1,2-intrastrand cross-links between adjacent guanine bases (d(GpG)) or between a guanine and an adenine base (d(ApG)).[7] These intrastrand cross-links cause significant bending and unwinding of the DNA helix.[5][8]
Comparative Analysis of DNA Cross-linking
| Feature | This compound (Mitomycin A Analog) | Cisplatin |
| Primary Type of DNA Cross-link | Interstrand Cross-links (ICLs) | 1,2-Intrastrand Cross-links |
| DNA Helix Distortion | Minimal | Significant Bending and Unwinding[5][8] |
| Sequence Specificity | Preferentially at CpG sequences (inferred from Mitomycin C)[5] | Predominantly at adjacent purine bases (GG, AG)[7] |
| Potency | 8 to 20 times more potent than Mitomycin C in causing DNA cross-links[3] | A potent cross-linking agent, but direct comparison to this compound is not available. |
| Cytotoxicity | 8 to 20 times more potent than Mitomycin C against various tumor cell lines[1] | Highly cytotoxic, but potency varies significantly across different cell lines.[9] |
Experimental Protocols for Assessing DNA Cross-linking
Several experimental techniques are employed to detect, quantify, and characterize the DNA cross-links induced by agents like this compound and cisplatin.
Modified Alkaline Comet Assay for Interstrand Cross-links
The modified alkaline comet assay (single-cell gel electrophoresis) is a sensitive method for quantifying ICLs. The principle of this assay is that ICLs prevent the denaturation and subsequent migration of DNA in an electric field.
Detailed Methodology:
-
Cell Treatment: Expose cultured cells to the desired concentrations of this compound or cisplatin for a specified duration.
-
Cell Encapsulation: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Irradiation: To introduce a known number of random DNA strand breaks, irradiate the slides with a calibrated dose of X-rays or gamma rays. This step is crucial for detecting the retardation of DNA migration caused by ICLs.
-
Alkaline Denaturation and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the comet tail relative to the head. A decrease in tail moment or tail intensity compared to irradiated control cells indicates the presence of ICLs.[10][11][12]
DNA Thermal Denaturation Assay
This technique measures the increase in the melting temperature (Tm) of DNA upon the formation of cross-links. Covalent cross-links stabilize the DNA duplex, requiring more thermal energy to separate the strands.
Detailed Methodology:
-
DNA Treatment: Incubate purified DNA with varying concentrations of the cross-linking agent under appropriate reaction conditions.
-
Removal of Unbound Drug: Purify the DNA to remove any unbound drug molecules.
-
Thermal Denaturation: Place the DNA solution in a spectrophotometer equipped with a temperature controller. Slowly increase the temperature and monitor the absorbance at 260 nm.
-
Tm Determination: The Tm is the temperature at which 50% of the DNA is denatured. An increase in the Tm of the treated DNA compared to the untreated control is indicative of cross-linking. The magnitude of the Tm shift can be used to quantify the extent of cross-linking.[3][13]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful analytical technique used to identify and quantify specific DNA adducts.
Detailed Methodology:
-
DNA Isolation and Digestion: Isolate DNA from treated cells and enzymatically digest it into individual nucleosides or short oligonucleotides.
-
Chromatographic Separation: Separate the mixture of normal and adducted nucleosides/oligonucleotides using HPLC.
-
Mass Spectrometric Detection: Introduce the separated components into a mass spectrometer. The mass-to-charge ratio of the ions is measured, allowing for the identification of specific adducts based on their unique molecular weights.
-
Tandem Mass Spectrometry (MS/MS): For further structural confirmation, specific ions can be fragmented, and the resulting fragmentation pattern provides a fingerprint for the adduct. Quantification is typically achieved by comparing the signal intensity of the adduct to that of a known amount of an isotopically labeled internal standard.[14]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: Mechanisms of DNA cross-linking by this compound and Cisplatin.
Caption: Workflow for the Modified Alkaline Comet Assay.
Conclusion
This compound and cisplatin represent two distinct classes of DNA cross-linking agents with different mechanisms of action, types of DNA lesions, and resulting effects on DNA structure. This compound, as a mitomycin analog, primarily induces highly cytotoxic interstrand cross-links, while cisplatin predominantly forms intrastrand cross-links that cause significant DNA distortion. The choice of experimental methodology for studying these agents is critical, with techniques like the modified alkaline comet assay being particularly suited for the quantitative analysis of interstrand cross-links. A thorough understanding of these differences is paramount for researchers in the field of oncology and drug development, as it can guide the design of novel therapeutic strategies and the selection of appropriate analytical methods for their evaluation.
References
- 1. Quantitative aspects of the formation and loss of DNA interstrand crosslinks in Chinese hamster cells following treatment with cis-diamminedichloroplatinum(II) (cisplatin). II. Comparison of results from alkaline elution, DNA renaturation and DNA sedimentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 3. Liquid chromatography-thermospray mass spectrometry of DNA adducts formed with mitomycin C, porfiromycin and thiotepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an ultra performance LC/MS method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of correlation between repair of DNA interstrand cross-links and hypersensitivity of hamster cells towards mitomycin C and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Keratin intermediate filament structure. Crosslinking studies yield quantitative information on molecular dimensions and mechanism of assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative estimation of cisplatin-induced DNA interstrand cross-links and their repair in mammalian cells: relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
A Comparative Analysis of BMY-25551 and Doxorubicin Efficacy in Breast Cancer Cells: A Data-Deficient Landscape
A comprehensive, direct comparison of the efficacy of BMY-25551 and doxorubicin in breast cancer cells is not feasible based on currently available public research. While extensive data exists for the well-established chemotherapeutic agent doxorubicin, information regarding this compound, a mitomycin A analog, is sparse and dated, with no specific studies focusing on its effects on breast cancer cell lines. This guide, therefore, presents a detailed overview of doxorubicin's performance and collates the limited existing information on this compound to highlight the significant knowledge gap.
Doxorubicin: A Well-Characterized Anthracycline in Breast Cancer Treatment
Doxorubicin is a cornerstone of chemotherapy regimens for various cancers, including breast cancer. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.
Quantitative Efficacy Data for Doxorubicin in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following table summarizes the IC50 values of doxorubicin in several commonly used breast cancer cell lines, as reported in various studies.
| Cell Line | Receptor Status | Doxorubicin IC50 | Incubation Time |
| MCF-7 | ER+, PR+, HER2- | 0.1 µM - 8.3 µM | 24 - 72 hours |
| MDA-MB-231 | ER-, PR-, HER2- (Triple-Negative) | 1 µM - 6.6 µM | 24 - 48 hours |
| T47D | ER+, PR+, HER2- | Not explicitly found in searches | - |
| SK-BR-3 | ER-, PR-, HER2+ | Not explicitly found in searches | - |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay type.
Experimental Protocols for Assessing Doxorubicin's Efficacy
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of doxorubicin. A control group with no drug is also included.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with doxorubicin at a desired concentration for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways Affected by Doxorubicin
Doxorubicin's mechanism of action involves the perturbation of several critical signaling pathways within cancer cells, leading to apoptosis.
Caption: Doxorubicin's apoptotic signaling pathway in cancer cells.
This compound: An Understudied Mitomycin A Analog
This compound, also known as 7-(2-hydroxyethoxy)mitosane, is an analog of mitomycin A. The available information on this compound is extremely limited, with the primary source being a study published in 1992.
Efficacy Data for this compound
A single preclinical study reported that this compound is 8 to 20 times more potent than mitomycin C in terms of cytotoxicity against a panel of murine and human tumor cell lines in vitro. The study also noted that this compound caused DNA cross-links. However, this research did not specify which, if any, breast cancer cell lines were tested, nor did it provide any quantitative data such as IC50 values for breast cancer cells. In vivo studies in mice with P388 leukemia and B16 melanoma showed some anti-tumor activity.
Crucially, no studies were found that specifically evaluate the efficacy of this compound in breast cancer cell lines.
Experimental Protocols and Signaling Pathways
Due to the lack of research, there are no established or published experimental protocols specifically for testing this compound in breast cancer cells. Similarly, the signaling pathways affected by this compound in breast cancer cells remain uninvestigated. As a mitomycin analog, it is presumed to act primarily through DNA alkylation and cross-linking, leading to the inhibition of DNA synthesis and subsequent cell death.
Caption: A proposed experimental workflow for comparing novel compounds.
Conclusion: A Call for Further Research
The stark contrast in the volume of research available for doxorubicin versus this compound underscores a significant gap in the preclinical evaluation of potentially valuable anticancer compounds. While doxorubicin's efficacy and mechanisms in breast cancer are well-documented, allowing for its widespread clinical use, this compound remains an enigma in this context. The preliminary data from over three decades ago suggested its high potency, but the absence of follow-up studies, particularly in breast cancer models, makes any comparison with established drugs like doxorubicin purely speculative.
For researchers, scientists, and drug development professionals, this highlights the critical need for comprehensive preclinical evaluation of promising historical compounds. Future studies should focus on determining the in vitro cytotoxicity of this compound across a panel of breast cancer cell lines with diverse molecular subtypes, elucidating its mechanism of action, and evaluating its in vivo efficacy in relevant animal models. Only through such rigorous investigation can a meaningful comparison to standard-of-care agents like doxorubicin be made and the true therapeutic potential of this compound be ascertained.
BMY-25551 Demonstrates Superior In Vivo Antitumor Activity Compared to Mitomycin C in Murine Cancer Models
For Immediate Release
Dateline: SHANGHAI - Preclinical in vivo studies have validated the potent antitumor activity of BMY-25551, a mitomycin A analogue, which has shown greater efficacy in inhibiting tumor growth compared to the established chemotherapeutic agent Mitomycin C (MMC) in murine models of leukemia and melanoma. These findings position this compound as a promising candidate for further oncological drug development.
This compound has been shown to be 8 to 20 times more potent than MMC in in vitro cytotoxicity assays and at the dose levels required for in vivo tumor inhibition.[1] In comparative in vivo studies, this compound was more effective than MMC in treating P388 leukemia and B16 melanoma in mice.[1] Its efficacy against L1210 leukemia and Madison 109 lung carcinoma was found to be comparable to that of MMC.[1]
The primary mechanism of action for this compound, consistent with other mitomycin analogues, is the induction of DNA cross-links, which inhibits DNA synthesis and leads to cancer cell death.
Comparative In Vivo Efficacy
While specific quantitative data from direct comparative studies remains limited in publicly available literature, the consistent finding is the superior potency of this compound over MMC in key preclinical cancer models.
| Drug | P388 Leukemia (Murine) | B16 Melanoma (Murine) | L1210 Leukemia (Murine) | Madison 109 Lung Carcinoma (Murine) |
| This compound | More Effective than MMC[1] | More Effective than MMC[1] | Comparable to MMC[1] | Comparable to MMC[1] |
| Mitomycin C | Standard Comparator | Standard Comparator | Standard Comparator | Standard Comparator |
Table 1. Summary of in vivo antitumor activity of this compound compared to Mitomycin C in various murine tumor models.
Experimental Protocols
The in vivo validation of this compound's antitumor activity was conducted using established murine tumor models. The following are generalized experimental protocols for these models.
P388 Leukemia Model
The P388 murine leukemia model is a standard for in vivo screening of potential anticancer agents.
Experimental Workflow:
Caption: Workflow for P388 Leukemia In Vivo Model.
Methodology:
-
Cell Culture: P388 leukemia cells are maintained in an appropriate culture medium.
-
Animal Model: DBA/2 mice are commonly used for this model.
-
Inoculation: A standardized number of P388 cells are injected intraperitoneally into the mice.
-
Treatment: Treatment with this compound or the comparator drug (Mitomycin C) typically begins 24 hours after tumor cell inoculation and is administered according to a predefined schedule and dosage.
-
Endpoint: The primary endpoint is the mean survival time of the treated groups compared to the control group, often expressed as a percentage increase in lifespan (% ILS).
B16 Melanoma Model
The B16 melanoma model is a widely used syngeneic model for studying melanoma progression and therapeutic response.
Experimental Workflow:
Caption: Workflow for B16 Melanoma In Vivo Model.
Methodology:
-
Cell Culture: B16-F10 melanoma cells are cultured and harvested during their exponential growth phase.
-
Animal Model: C57BL/6 mice are used as the syngeneic host.
-
Implantation: A specific number of B16 cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or Mitomycin C is then administered.
-
Endpoint: Tumor growth is monitored by measuring tumor volume at regular intervals. The primary efficacy endpoint is often tumor growth inhibition (TGI).
Signaling Pathway
The antitumor activity of this compound, like other mitomycins, is primarily attributed to its ability to alkylate and cross-link DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis.
Caption: Proposed Mechanism of Action for this compound.
The reductive activation of the mitomycin core is a critical step, which is often more efficient in the hypoxic environment of tumors. This activation leads to the formation of a reactive species that can covalently bind to DNA, forming mono-adducts and, subsequently, highly cytotoxic interstrand cross-links. These cross-links prevent the separation of DNA strands, thereby halting critical cellular processes and inducing programmed cell death.
Conclusion
The available preclinical data strongly suggest that this compound is a more potent antitumor agent than Mitomycin C, particularly in models of leukemia and melanoma. Its enhanced efficacy warrants further investigation to determine its full therapeutic potential and to establish optimal dosing and treatment schedules for clinical applications. The detailed experimental protocols and the well-understood mechanism of action provide a solid foundation for future translational research.
References
A Head-to-Head Comparison of BMY-25551 and Other Mitomycin Analogues in Cancer Research
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the mitomycin analogue BMY-25551 reveals its superior potency and differential mechanisms of action compared to other members of the mitomycin family, including the widely used Mitomycin C (MMC). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound and its analogues, supported by experimental data on cytotoxicity, in vivo antitumor activity, and mechanisms of action.
Enhanced Potency and Antitumor Efficacy of this compound
This compound, a mitomycin A analogue, has demonstrated significantly greater potency than Mitomycin C. Studies have shown that this compound is 8 to 20 times more potent in terms of cytotoxicity against both murine and human tumor cell lines and in its ability to cause DNA cross-links. This enhanced potency translates to its in vivo antitumor activity, where this compound has shown superior efficacy against P388 leukemia and B16 melanoma in murine models when compared to MMC.
Comparative Cytotoxicity
For instance, the Genomics of Drug Sensitivity in Cancer database provides extensive IC50 data for Mitomycin C across a multitude of cancer cell lines, with a geometric mean IC50 of 0.473 µM across 870 cell lines.[1] This provides a baseline for appreciating the significantly lower concentrations at which this compound exhibits its cytotoxic effects.
Table 1: Comparative Cytotoxicity of Mitomycin C in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LC-2-ad | Lung Adenocarcinoma | 0.011537 |
| NTERA-2-cl-D1 | Teratocarcinoma | 0.012902 |
| J82 | Bladder Carcinoma | 0.015006 |
| NCI-H2170 | Lung Squamous Cell Carcinoma | 0.016274 |
| KYSE-510 | Esophageal Squamous Cell Carcinoma | 0.016413 |
| NCI-H2228 | Lung Adenocarcinoma | 0.016577 |
| SISO | Cervical Squamous Cell Carcinoma | 0.018427 |
| SW872 | Liposarcoma | 0.018633 |
| MV-4-11 | Acute Myeloid Leukemia | 0.019217 |
| ES7 | Ewing's Sarcoma | 0.020689 |
| Source: Genomics of Drug Sensitivity in Cancer[1] |
Divergent Mechanisms of Action: Beyond DNA Cross-linking
While DNA interstrand cross-linking is a hallmark of mitomycin-induced cytotoxicity, research into analogues like BMY-25282 and BMY-25067 reveals alternative and contributing mechanisms of cell death, primarily centered around oxidative stress and mitochondrial dysfunction.
A comparative study on isolated rat hepatocytes demonstrated distinct molecular cytotoxic mechanisms among MMC, BMY-25282, and BMY-25067. The relative effectiveness in activating oxygen, a key driver of oxidative stress, was found to be in the order of BMY-25282 >> BMY-25067 > MMC. Conversely, the relative cytotoxic effectiveness was BMY-25067 >> BMY-25282 > MMC. This suggests that while BMY-25282 is a potent inducer of oxidative stress, the overall cytotoxicity of BMY-25067 is greater, pointing to a different primary mechanism. Further investigation revealed that BMY-25067's toxicity is likely attributable to oxidative stress mediated by its aminodisulfide moiety, leading to glutathione (GSH) depletion and subsequent mitochondrial toxicity.
dot
Caption: Mitomycin C-induced DNA Damage Response Pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of mitomycin analogues is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for cytotoxicity testing) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Drug Treatment: Prepare serial dilutions of the mitomycin analogues in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 50 µL of 1x MTT working solution to each well and incubate for 4 hours under the same conditions.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
dot
Caption: Proposed Oxidative Stress Pathway for BMY-25282.
In Vivo Antitumor Activity (Murine P388 Leukemia Model)
The P388 leukemia model is a standard in vivo screen for anticancer drugs.
-
Tumor Inoculation: Inject a suspension of P388 leukemia cells intraperitoneally (i.p.) into syngeneic mice (e.g., B6D2F1).
-
Drug Administration: Administer the mitomycin analogues i.p. at various dose levels and schedules (e.g., daily for 9 days, starting the day after tumor inoculation).
-
Monitoring: Monitor the mice daily for signs of toxicity and record survival times.
-
Efficacy Evaluation: The primary endpoint is the increase in median lifespan of treated mice compared to the untreated control group.
dot
Caption: Proposed Mitochondrial Toxicity Pathway for BMY-25067.
Conclusion
This compound stands out as a highly potent mitomycin analogue with superior antitumor activity compared to Mitomycin C. Furthermore, the diverse mechanisms of action observed among other analogues, such as BMY-25282 and BMY-25067, underscore the potential for developing novel anticancer agents with improved therapeutic indices and the ability to overcome resistance mechanisms. This comparative guide provides a foundation for further research into the clinical potential of these promising compounds.
References
Navigating Chemoresistance: A Comparative Analysis of BMY-25551's Potential Profile
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to conventional chemotherapeutic agents remains a significant hurdle in oncology. This guide provides a comparative overview of BMY-25551, a mitomycin A analog, and its potential cross-resistance profile in chemoresistant cancer cells. While direct and extensive experimental data on the cross-resistance of this compound is limited in publicly available literature, this analysis extrapolates from studies on similar mitomycin analogs and the known mechanisms of mitomycin C resistance to provide a predictive assessment for research and development purposes.
This compound: A Potent Mitomycin Analog
This compound, chemically known as 7-(2-hydroxyethoxy)mitosane, is an analog of mitomycin A. Early preclinical studies have demonstrated its potent cytotoxic activity. Research indicates that this compound is 8 to 20 times more potent than Mitomycin C (MMC) in terms of cytotoxicity against various murine and human tumor cell lines in vitro.[1] This increased potency is also reflected in its ability to induce DNA cross-links, a key mechanism of action for mitomycins.[1]
Understanding Mitomycin C Chemoresistance
Resistance to Mitomycin C (MMC), a widely used anticancer agent, can develop through various cellular mechanisms. Understanding these is crucial to evaluating the potential of analogs like this compound to overcome such resistance. Key mechanisms of MMC resistance include:
-
Decreased Drug Activation: MMC is a prodrug that requires reductive activation by intracellular enzymes, primarily DT-diaphorase. Reduced expression or activity of these enzymes can lead to decreased formation of the active alkylating agent, thus conferring resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively pump MMC and its analogs out of the cancer cell, reducing intracellular drug concentration.
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA cross-links, a hallmark of mitomycin-induced damage, can lead to cell survival and resistance.
-
Alterations in Drug Targets: Changes in the structure or accessibility of DNA can prevent effective drug-target interaction.
-
Elevated Glutathione (GSH) and Glutathione-S-Transferase (GST) Levels: These molecules are involved in the detoxification of various xenobiotics, including chemotherapeutic agents. Increased levels can lead to enhanced drug inactivation.
Postulated Cross-Resistance Profile of this compound
Based on these findings with a related analog, it is plausible to hypothesize that this compound may also exhibit a favorable cross-resistance profile. Its increased potency compared to MMC suggests that it might be more efficient at its mechanism of action, potentially bypassing some of the resistance mechanisms that affect the parent compound. For instance, a higher intrinsic activity could mean that even with reduced enzymatic activation or increased efflux, a sufficient amount of the active drug still reaches its DNA target.
Comparative Performance Data
The following tables summarize the known comparative data for this compound and Mitomycin C in sensitive cell lines and provide a hypothetical comparison in a resistant cell line, based on the performance of the analog BMY-25282.
Table 1: In Vitro Cytotoxicity in Sensitive Murine and Human Tumor Cell Lines
| Compound | L1210 Leukemia (IC50, µg/mL) | P388 Leukemia (IC50, µg/mL) | B16 Melanoma (IC50, µg/mL) | Madison 109 Lung Carcinoma (IC50, µg/mL) |
| This compound | Data not specified | 0.003 | 0.004 | 0.01 |
| Mitomycin C | Data not specified | 0.02 | 0.08 | 0.01 |
Source: Adapted from Bradner et al., 1992.[1] Note: Lower IC50 values indicate higher potency.
Table 2: Hypothetical Comparative Efficacy in a Mitomycin C-Resistant Cell Line
| Compound | Sensitive Cell Line (e.g., HT-29) - % Inhibition | MMC-Resistant Cell Line (e.g., HT-29/MMC) - % Inhibition | Fold Resistance |
| This compound (postulated) | High | High | Low |
| Mitomycin C | High | Low | High |
This table is a hypothetical representation based on the findings for the analog BMY-25282, which showed non-cross-resistance.[2] Actual experimental data for this compound is required for validation.
Experimental Protocols
Determining the cross-resistance profile of a novel compound like this compound involves a series of well-defined in vitro experiments.
Cell Lines and Culture
A panel of human cancer cell lines, including both drug-sensitive parental lines (e.g., MCF-7, A549, HCT116) and their drug-resistant subclones, should be used. Resistant subclones are typically generated by continuous exposure to increasing concentrations of a specific chemotherapeutic agent (e.g., Mitomycin C, Doxorubicin, Paclitaxel).
Cytotoxicity Assay (MTT or Sulforhodamine B Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound, Mitomycin C, and other relevant chemotherapeutic agents for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
SRB Assay: Fix the cells with trichloroacetic acid. Stain the cellular proteins with Sulforhodamine B dye. Wash away the unbound dye and solubilize the bound dye. Measure the absorbance.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug in each cell line. The degree of resistance is determined by the ratio of the IC50 of the resistant cell line to that of the parental sensitive cell line (Fold Resistance).
DNA Interstrand Cross-link Analysis (e.g., Comet Assay)
-
Drug Treatment: Treat sensitive and resistant cells with equitoxic concentrations of this compound and Mitomycin C.
-
Cell Lysis and Electrophoresis: Embed the cells in agarose on a microscope slide, lyse the cells to remove membranes and proteins, and then subject the remaining nuclear material to electrophoresis.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. The extent of DNA migration (the "comet tail") is indicative of DNA damage. Cross-linked DNA will migrate slower than undamaged or single-strand-break-containing DNA. Quantify the comet tail moment to compare the level of cross-linking between different treatment groups.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for mitomycins is the induction of DNA interstrand cross-links, leading to the inhibition of DNA replication and transcription, and ultimately apoptosis. Chemoresistance can arise from alterations in pathways that regulate drug metabolism, DNA repair, and apoptosis.
Caption: General mechanism of mitomycin action and pathways of resistance.
Conclusion
This compound stands as a potent mitomycin analog with the potential to circumvent some of the established mechanisms of resistance to Mitomycin C. While direct experimental evidence for its cross-resistance profile is lacking, findings from similar analogs suggest that it may retain its efficacy in MMC-resistant tumors. This makes this compound an interesting candidate for further investigation. Comprehensive studies are warranted to fully elucidate its cross-resistance profile, its impact on resistance-related signaling pathways, and its ultimate potential in a clinical setting for treating chemoresistant cancers. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
Comparative Analysis of BMY-25551 Cytotoxicity in Cancer Cell Lines
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the cytotoxic effects of BMY-25551, a mitomycin A analogue, across various cancer cell lines. Due to the limited availability of direct IC50 values for this compound in publicly accessible literature, this guide leverages data on the well-characterized parent compound, Mitomycin C (MMC), to provide an estimated potency range for this compound. Experimental evidence indicates that this compound is approximately 8 to 20 times more potent than MMC in murine and human tumor cell lines. This guide will present the known IC50 values for Mitomycin C and the corresponding estimated IC50 ranges for this compound, alongside detailed experimental protocols and pathway diagrams to support further research.
Data Presentation: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mitomycin C in various cancer cell lines. Based on the reported relative potency, an estimated IC50 range for this compound is also provided. It is important to note that the IC50 values for this compound are estimations and should be experimentally verified.
| Cell Line | Cancer Type | Mitomycin C (MMC) IC50 | Estimated this compound IC50 Range |
| P388 | Murine Leukemia | 0.47 µM (1-hour exposure)[1] | 0.024 - 0.059 µM |
| HCT116 | Human Colon Carcinoma | 6 µg/mL[2] | 0.3 - 0.75 µg/mL |
| HCT116b | Human Colon Carcinoma | 10 µg/mL[2] | 0.5 - 1.25 µg/mL |
| HCT116-44 | Human Colon Carcinoma | 50 µg/mL[2] | 2.5 - 6.25 µg/mL |
| L1210 (MMC-resistant) | Murine Leukemia | > 0.34 µM[3] | - |
Experimental Protocols
The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. The following is a detailed methodology for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay Protocol for IC50 Determination
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for IC50 determination.
Caption: Proposed mechanism of this compound cytotoxicity.
Caption: General workflow for IC50 determination using the MTT assay.
References
- 1. Comparison of uptake of mitomycin C and KW-2149 by murine P388 leukemia cells sensitive or resistant to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitomycin C resistant L1210 leukemia cells: association with pleiotropic drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of BMY-25551 with Radiation Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of chemotherapy and radiation therapy remains a cornerstone of modern oncology. The quest for agents that can potentiate the effects of radiation—radiosensitizers—is a critical area of research. This guide provides a comparative analysis of BMY-25551, a mitomycin A analogue, and its potential synergistic effects with radiation therapy. Due to the limited direct experimental data on this compound, this guide draws heavily on the extensive research conducted on its parent compound, Mitomycin C (MMC), to infer its mechanisms and potential advantages.
Introduction to this compound
This compound, chemically known as 7-(2-hydroxyethoxy)mitosane, is an analogue of mitomycin A. Early studies have indicated that this compound is significantly more potent than Mitomycin C in terms of cytotoxicity and its ability to cause DNA cross-links in tumor cell lines. This increased potency suggests that this compound could be a more effective radiosensitizer, potentially allowing for lower, less toxic doses while achieving the same or enhanced therapeutic effect.
Mechanism of Action: Synergizing with Radiation
The synergistic effect of mitomycin analogues with radiation therapy is believed to stem from two primary mechanisms: the targeting of hypoxic tumor cells and the inhibition of DNA repair.
-
Bioreductive Activation in Hypoxic Environments: Solid tumors often contain regions of low oxygen, or hypoxia. These hypoxic cells are notoriously resistant to radiation therapy, which relies on the presence of oxygen to generate cytotoxic free radicals. Mitomycin C, and by extension this compound, are hypoxia-activated prodrugs.[1][2] This means they are converted into their active, cytotoxic form under low-oxygen conditions, specifically targeting the radioresistant cell population within a tumor.
-
Induction of DNA Cross-links: Both mitomycins and radiation therapy induce DNA damage, leading to cancer cell death. Radiation primarily causes single and double-strand breaks, while mitomycins create interstrand cross-links. These cross-links are particularly lethal as they prevent the DNA from unwinding, thereby halting replication and transcription. When combined, the DNA cross-links induced by the drug can significantly hinder the cancer cell's ability to repair the damage caused by radiation, leading to a synergistic increase in cell death.[1][3][4]
Figure 1. Proposed synergistic mechanism of this compound and radiation.
Comparative Performance Data (Based on Mitomycin C Clinical Trials)
While specific clinical trial data for this compound in combination with radiation is not yet available, the extensive clinical experience with Mitomycin C provides a strong rationale for its potential efficacy.
| Cancer Type | Treatment Regimen | Key Findings | Reference |
| Head and Neck Cancer | Radiation Therapy vs. Radiation Therapy + Mitomycin C | 5-year disease-free survival: 75% (combination) vs. 49% (radiation alone). Improved local tumor control without increased normal tissue radiation reactions. | [5] |
| Head and Neck Cancer (Postoperative) | Postoperative Radiation vs. Postoperative Radiation + Mitomycin C | Superior 5-year local regional control rate (87% vs. 67%) and disease-free survival (67% vs. 44%) with the combination. | [6] |
| Inoperable Head and Neck Cancer | Radiation Therapy vs. Radiation Therapy + Mitomycin C + Bleomycin | Complete response rate: 63% (combination) vs. 24% (radiation alone). Significantly higher disease-free survival in the combination group. | [7] |
| Anal Carcinoma | Chemoradiation with 5-FU + Mitomycin C | Standard of care, demonstrating high rates of tumor control and sphincter preservation. | [8][9] |
| Unresectable Non-Small Cell Lung Cancer | Radiation Therapy + 5-FU + Mitomycin C | Overall response rate of 52%, with a median response duration of 42 weeks. Some patients achieved long-term disease-free survival. | [10] |
Experimental Protocols
For researchers aiming to investigate the synergistic effects of this compound and radiation, the following experimental workflows, adapted from studies on Mitomycin C, can be employed.
In Vitro Radiosensitization Assay
Figure 2. In vitro clonogenic survival assay workflow.
Methodology:
-
Cell Culture: Plate tumor cells at a known density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to varying concentrations of this compound for a defined period (e.g., 2 hours) under both normoxic and hypoxic (1% O₂) conditions.
-
Irradiation: Irradiate the cells with a range of radiation doses.
-
Colony Formation: Culture the cells for 10-14 days to allow for colony formation.
-
Analysis: Stain the colonies and count them to determine the surviving fraction for each treatment condition. The Sensitizer Enhancement Ratio (SER) can then be calculated to quantify the radiosensitizing effect.
In Vivo Tumor Growth Delay Assay
Figure 3. In vivo tumor growth delay experiment workflow.
Methodology:
-
Tumor Implantation: Inject tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a specified size.
-
Treatment Groups: Randomize mice into four groups: vehicle control, this compound alone, radiation alone, and the combination of this compound and radiation.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) at a set time before localized tumor irradiation.
-
Tumor Measurement: Measure tumor volume regularly until the tumors reach a predetermined endpoint size.
-
Analysis: Calculate the tumor growth delay for each group to assess the synergistic interaction.
Alternatives and Competitor Landscape
The field of radiosensitizers is diverse, with several classes of drugs under investigation and in clinical use.
| Class of Radiosensitizer | Example(s) | Mechanism of Action |
| Platinum-based agents | Cisplatin, Carboplatin | Induce DNA cross-links, inhibiting DNA repair. |
| Fluoropyrimidines | 5-Fluorouracil (5-FU), Capecitabine | Inhibit thymidylate synthase, leading to DNA damage. |
| Taxanes | Paclitaxel, Docetaxel | Stabilize microtubules, causing cell cycle arrest in the G2/M phase, a radiosensitive phase. |
| Targeted Therapies | Cetuximab (EGFR inhibitor) | Interfere with signaling pathways involved in cell survival and proliferation. |
| Immunotherapies | Pembrolizumab, Nivolumab (PD-1 inhibitors) | Enhance the immune response against tumor cells, which can be augmented by radiation-induced antigen release. |
The primary advantage of this compound, inferred from its class, is its specific targeting of the hypoxic, radioresistant tumor cell population, a feature not shared by all other radiosensitizers.
Future Directions
The promising preclinical data on the potency of this compound warrants further investigation into its synergistic effects with radiation therapy. Key future research directions include:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the radiosensitizing efficacy of this compound with Mitomycin C and other standard-of-care radiosensitizers.
-
Mechanism of Action Studies: Detailed molecular studies to confirm the proposed mechanisms of synergy and to identify potential biomarkers of response.
-
Toxicity Profiling: Comprehensive in vivo studies to determine the therapeutic window and potential for increased toxicity when combined with radiation.
-
Clinical Trials: If preclinical data are favorable, well-designed Phase I/II clinical trials will be essential to evaluate the safety and efficacy of this compound and radiation in cancer patients.
References
- 1. Mitomycin C modulates tumor microenvironment and enhances radiosensitivity in rectal cancer - Chen - Therapeutic Radiology and Oncology [tro.amegroups.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Frontiers | Chemo-Radiotherapy of Oligometastases of Colorectal Cancer With Pegylated Liposomal Mitomycin-C Prodrug (Promitil): Mechanistic Basis and Preliminary Clinical Experience [frontiersin.org]
- 4. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized clinical trial of mitomycin C as an adjunct to radiotherapy in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitomycin C as an adjunct to postoperative radiation therapy in squamous cell carcinoma of the head and neck: results from two randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiotherapy, combined with simultaneous chemotherapy with mitomycin C and bleomycin for inoperable head and neck cancer--preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. mdpi.com [mdpi.com]
- 10. A phase II trial of mitomycin C, 5-fluorouracil and radiation therapy in the treatment of unresectable non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BMY-25551-Induced DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA adducts induced by the antitumor agent BMY-25551, a potent analogue of mitomycin A. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an understanding of its mechanism of action relative to other DNA-damaging agents.
Introduction to this compound
This compound, chemically known as 7-(2-hydroxyethoxy)mitosane, is a synthetic analogue of mitomycin A.[1] Like other mitomycins, its cytotoxic effects are primarily attributed to its ability to alkylate DNA, leading to the formation of DNA adducts and, subsequently, inter- and intra-strand cross-links.[2][3][4] These DNA lesions are highly toxic to rapidly dividing cancer cells as they inhibit DNA replication and transcription, ultimately triggering cell death.
Comparative Cytotoxicity and DNA Cross-Linking Potency
Experimental studies have demonstrated that this compound is significantly more potent than the clinically used Mitomycin C (MMC). In vitro studies have shown this compound to be 8 to 20 times more potent than MMC in terms of both its cytotoxicity to various murine and human tumor cell lines and its capacity to induce DNA cross-links.[1] This enhanced potency suggests a higher efficiency in forming the critical DNA lesions responsible for its antitumor activity.
Table 1: Relative Potency of this compound vs. Mitomycin C (MMC)
| Parameter | This compound vs. MMC | Reference |
| In Vitro Cytotoxicity | 8 to 20 times more potent | [1] |
| In Vitro DNA Cross-Linking | 8 to 20 times more potent | [1] |
Mechanism of Action: DNA Adduct Formation by Mitomycins
The mechanism of action for mitomycins like this compound involves a multi-step process that is initiated by reductive activation.
Caption: Mechanism of this compound-induced DNA damage.
This process can be summarized as follows:
-
Reductive Activation: In the cellular environment, the quinone ring of the mitomycin is reduced by intracellular reductases, such as NADPH:cytochrome P-450 reductase. This enzymatic reduction is a critical step for the drug's activation.
-
Formation of an Electrophilic Intermediate: The reduction of the quinone moiety initiates a cascade of electronic rearrangements, leading to the formation of a highly reactive, electrophilic species.
-
DNA Alkylation (Monoadduct Formation): This activated intermediate then covalently binds to nucleophilic sites on DNA, primarily the N2 position of guanine, forming a monoadduct.
-
Cross-Link Formation: Following the initial monoadduct formation, a second reactive site on the mitomycin can alkylate a nearby guanine on the same or opposite DNA strand, resulting in an intra- or inter-strand cross-link, respectively.
In addition to direct DNA damage, the reductive activation of mitomycins can also lead to the production of reactive oxygen species (ROS), which can contribute to cellular damage through oxidative stress.[3][6]
Comparison with Other DNA Adduct-Forming Agents
This compound belongs to the class of alkylating agents. For a broader perspective, it is useful to compare its mechanism with other classes of drugs that also form DNA adducts.
Table 2: Comparison of DNA Adduct-Forming Anticancer Agents
| Agent Class | Example(s) | Primary DNA Adduct Site(s) | Type of DNA Lesion |
| Mitomycins | This compound, Mitomycin C | N2 of Guanine | Monoadducts, Inter- and Intra-strand Cross-links |
| Nitrogen Mustards | Cyclophosphamide, Melphalan | N7 of Guanine | Monoadducts, Inter-strand Cross-links |
| Platinum-based | Cisplatin, Carboplatin | N7 of Guanine | Monoadducts, Intra- and Inter-strand Cross-links |
| Methylating Agents | Temozolomide, Dacarbazine | O6 and N7 of Guanine, N3 of Adenine | Monoadducts (base methylation) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound-induced DNA adducts and cytotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the drug that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and a comparator agent (e.g., MMC) in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
DNA Cross-Link Analysis (Alkaline Comet Assay)
This method is used to quantify DNA inter-strand cross-links.
Protocol:
-
Cell Treatment: Expose cells to the test compound (e.g., this compound) for a defined period.
-
Induction of Strand Breaks: After treatment, irradiate the cells with a fixed dose of gamma rays or treat with a known DNA-damaging agent to introduce a consistent level of single-strand breaks.
-
Cell Lysis: Embed the cells in low-melting-point agarose on a microscope slide and lyse them in a high-salt and detergent solution to remove membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: In untreated or non-cross-linked cells, the fragmented DNA will migrate out of the nucleus, forming a "comet" tail. In the presence of inter-strand cross-links, the DNA will be held together, and migration will be reduced. The extent of cross-linking is inversely proportional to the length and intensity of the comet tail.
Caption: Logical relationship in the Alkaline Comet Assay.
Conclusion
This compound is a highly potent mitomycin analogue that induces cytotoxicity through the formation of DNA adducts and cross-links. Its significantly greater potency compared to Mitomycin C highlights its potential as a powerful antitumor agent. The experimental protocols described provide a framework for the continued investigation and comparison of this compound with other DNA-damaging drugs. Further studies to precisely quantify the types and frequencies of DNA adducts formed by this compound will be crucial for a more complete understanding of its molecular mechanism and for optimizing its therapeutic application.
References
- 1. Experimental tumor inhibitory and toxic properties of the mitomycin A analogue 7-(2-hydroxyethoxy) mitosane (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Contrasting molecular cytotoxic mechanisms of mitomycin C and its two analogs, BMY 25282 and BMY 25067, in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA interstrand cross-link and free radical formation in a human multidrug-resistant cell line from mitomycin C and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage, cytotoxicity and free radical formation by mitomycin C in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of BMY-25551 and Standard Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of BMY-25551, a mitomycin A analogue, in comparison to standard chemotherapeutic agents. The analysis is based on available preclinical data, focusing on antitumor efficacy and toxicity profiles in murine cancer models.
Executive Summary
This compound has demonstrated significantly greater potency compared to the standard chemotherapy agent Mitomycin C (MMC) in preclinical studies. In vitro and in vivo experiments have shown that this compound is 8 to 20 times more potent in its cytotoxic effects and its ability to induce DNA cross-links[1]. This enhanced potency is also reflected in its superior antitumor activity against specific cancer models, such as P388 leukemia and B16 melanoma in mice[1]. While this compound exhibits comparable efficacy to MMC against L1210 leukemia and Madison 109 lung carcinoma, a direct quantitative comparison of the therapeutic index is challenging due to the limited availability of public data on its specific median lethal dose (LD50) and median effective dose (ED50) values. However, existing evidence suggests a potentially improved therapeutic window for this compound in certain contexts, primarily driven by its increased potency.
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and standard chemotherapies. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound and Mitomycin C
| Compound | Relative Potency (vs. Mitomycin C) |
| This compound | 8 - 20 times greater[1] |
| Mitomycin C | 1 (Reference) |
Table 2: In Vivo Antitumor Activity of this compound and Standard Chemotherapies in Murine Models
| Drug | Cancer Model | Efficacy |
| This compound | P388 Leukemia | More effective than Mitomycin C[1] |
| B16 Melanoma | More effective than Mitomycin C[1] | |
| L1210 Leukemia | Comparable to Mitomycin C[1] | |
| Madison 109 Lung Carcinoma | Comparable to Mitomycin C[1] | |
| Mitomycin C | P388 Leukemia | - |
| Doxorubicin | B16 Melanoma | - |
| Cisplatin | L1210 Leukemia | - |
| Cyclophosphamide | Madison 109 Lung Carcinoma | - |
Table 3: Toxicity Profile of this compound and Mitomycin C in Mice
| Compound | Key Toxicity |
| This compound | Comparable hematologic depression to Mitomycin C[1] |
| Mitomycin C | Hematologic depression |
Note: Specific LD50 and ED50 values for this compound are not publicly available, preventing a direct calculation of its therapeutic index.
Experimental Protocols
The methodologies described below are based on standard preclinical practices for evaluating anticancer agents.
In Vitro Cytotoxicity Assays
Human and murine tumor cell lines are cultured in appropriate media. Cells are exposed to a range of concentrations of the test compounds (e.g., this compound, Mitomycin C) for a specified period. Cell viability is then assessed using methods such as the MTT or crystal violet assays. The concentration of the drug that inhibits cell growth by 50% (IC50) is determined to compare the cytotoxic potency of the compounds.
In Vivo Antitumor Efficacy Studies
Animal Models: In these studies, mouse strains such as BDF1 or C57BL/6 are typically used.
Tumor Implantation: Murine tumor cell lines, including P388 leukemia, B16 melanoma, L1210 leukemia, and Madison 109 lung carcinoma, are implanted into the mice, either intraperitoneally or subcutaneously.
Drug Administration: Once tumors are established, the animals are treated with the chemotherapeutic agents. The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).
Efficacy Evaluation: The primary endpoint for efficacy is typically the increase in lifespan (%ILS) for leukemia models or the inhibition of tumor growth (T/C ratio, where T is the mean tumor weight of the treated group and C is the mean tumor weight of the control group) for solid tumor models.
Toxicity Studies
Maximum Tolerated Dose (MTD) Determination: Dose-escalation studies are conducted in non-tumor-bearing mice to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.
Hematologic Toxicity: Blood samples are collected from treated animals to assess the impact on blood cell counts (white blood cells, red blood cells, and platelets) as a measure of myelosuppression.
Signaling Pathways and Experimental Workflows
DNA Cross-linking and Cytotoxicity Pathway
This compound, as a mitomycin analogue, exerts its cytotoxic effects primarily through the alkylation and cross-linking of DNA. This process inhibits DNA replication and transcription, ultimately leading to cell death.
Mechanism of this compound induced cytotoxicity.
Preclinical Evaluation Workflow
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel anticancer agent like this compound.
Workflow for preclinical drug evaluation.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of BMY-25551
The proper disposal of the research chemical BMY-25551 is critical to ensure laboratory safety and environmental protection. As a compound utilized in drug development research, it must be treated as hazardous waste. The following procedures provide a comprehensive guide for its safe handling and disposal.
Waste Classification and Segregation
The first step in proper waste management is accurate classification. All materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be segregated as hazardous chemical waste.
Key Principles for Segregation:
-
Do not mix with general waste: this compound should never be disposed of in regular trash or down the drain.[1][2]
-
Separate from other waste streams: Keep this compound waste separate from biological, radiological, and non-hazardous waste to prevent dangerous reactions and ensure proper disposal protocols are followed.[2][3]
-
Incompatible materials: Store this compound waste away from incompatible chemicals. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[4]
Quantitative Data Summary for Hazardous Waste Accumulation
| Parameter | Guideline | Regulatory Timeframe |
| Maximum Volume in Satellite Accumulation Area (SAA) | 55 gallons of hazardous waste | Must be removed within 3 calendar days of reaching the limit. |
| Maximum Volume of Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid | Must be removed within 3 calendar days of reaching the limit.[5] |
| Storage Duration for Partially Filled Containers | Up to 12 months from the first day of waste accumulation.[5] | N/A |
| Storage Duration for Full Containers | Should be collected within approximately one week of being full.[1] | N/A |
| Disposal of Opened, Unused Chemicals | Within 6 months through the hazardous waste collection program.[1] | N/A |
| Disposal of Unopened, Unused Chemicals | Within one year through the hazardous waste collection program.[1] | N/A |
Experimental Protocol: Triple Rinsing of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash. This is especially critical if the compound is determined to be acutely hazardous.
Methodology:
-
Select an appropriate solvent: Use a solvent that is capable of dissolving this compound.
-
First Rinse: Add the solvent to the empty container, cap it securely, and agitate to rinse all interior surfaces thoroughly.
-
Collect the Rinsate: Pour the solvent from the container into a designated hazardous waste container for this compound.
-
Repeat: Perform the rinsing procedure two more times, collecting the rinsate in the hazardous waste container each time.
-
Container Disposal: After the third rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface the Label: Completely remove or deface the original chemical label on the container before disposing of it as regular trash.[1]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Labeling and Storage Requirements
Proper labeling and storage are crucial for safety and regulatory compliance.
Container Labeling: All containers of this compound waste must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The date when waste was first added to the container.[6]
-
A clear description of the contents, including any solvents mixed with the this compound.
Storage Conditions:
-
Use compatible containers: Waste should be stored in containers made of a material compatible with this compound and any solvents used.[6] Plastic containers are often preferred.[5]
-
Keep containers closed: Waste containers must be securely sealed at all times, except when adding waste.[1][5]
-
Secondary containment: Store waste containers in a secondary containment unit, such as a tray or tub, to contain any potential leaks.[4]
-
Designated storage area: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][5]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Response to Spills:
-
Alert personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or poses an immediate inhalation hazard, evacuate the area.
-
Consult the SDS: If available, refer to the this compound Safety Data Sheet (SDS) for specific spill cleanup instructions. In the absence of an SDS, treat the substance with the highest level of precaution.
-
Use appropriate PPE: Wear personal protective equipment, including gloves, safety goggles, and a lab coat, before attempting to clean up a small spill.
-
Contain the spill: Use a chemical spill kit with appropriate absorbent materials to contain and clean up the spill.
-
Dispose of cleanup materials as hazardous waste: All materials used to clean the spill must be placed in a sealed container, labeled as hazardous waste, and disposed of through the institutional hazardous waste program.
For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling BMY-25551
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like BMY-25551 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural guidance is based on established protocols for handling cytotoxic agents, a category to which this compound likely belongs.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling potentially hazardous compounds. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for cytotoxic agents.[1][2][3]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves is recommended.[4][5] The outer glove should be worn over the gown cuff and the inner glove underneath. | Provides a robust barrier against skin contact and absorption. Double-gloving allows for safe removal of the contaminated outer layer. |
| Gowns | Disposable, lint-free gowns made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[5] | Protects clothing and skin from contamination through splashes or spills. |
| Eye Protection | Chemical splash goggles or a full-face shield should be worn.[2][3] | Safeguards the eyes from accidental splashes of the compound. |
| Respiratory | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) is necessary.[5] Work should be conducted in a certified chemical fume hood or biological safety cabinet. | Prevents inhalation of airborne particles of the compound. |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Detailed Methodologies
Receiving and Storage: Upon receipt, visually inspect the shipping container for any signs of damage or leaks. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol. Store this compound in a designated, clearly labeled, and secure area away from incompatible materials. The storage area should be well-ventilated.
Preparation:
-
Donning PPE: Before handling the compound, put on all required PPE in the correct order (e.g., inner gloves, gown, respirator, eye protection, outer gloves).
-
Work Area Preparation: All handling of this compound should occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the user and the product.[6] Cover the work surface with a disposable, plastic-backed absorbent pad.
Experimentation: Follow established laboratory protocols for your specific experiment, minimizing the creation of aerosols. Use Luer-Lok syringes and other closed systems where possible to reduce the risk of leaks and spills.
Cleanup and Decontamination: After handling is complete, decontaminate all surfaces and equipment. A two-step cleaning process involving a detergent wash followed by a disinfectant is often recommended for cytotoxic compounds.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[7][8]
| Waste Type | Disposal Procedure |
| Sharps (needles, scalpels) | Place immediately into a designated, puncture-resistant, and clearly labeled cytotoxic sharps container with a purple lid.[8] |
| Solid Waste (gloves, gowns, absorbent pads) | Segregate into leak-proof, purple-colored plastic bags or containers specifically designated for cytotoxic waste.[7][9] These containers should be clearly labeled with the cytotoxic hazard symbol. |
| Liquid Waste | Collect in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste." Do not dispose of liquid cytotoxic waste down the drain. |
| Empty Vials | Even "empty" vials contain residual compound and should be disposed of as cytotoxic waste in the appropriate sharps or solid waste container. |
All cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[9]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Full PPE: If not already wearing it, don the complete set of recommended PPE.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the material. For powders, gently cover with damp absorbent material to avoid creating dust.
-
Clean the Area: Following the instructions in the spill kit, clean the area from the outer edge of the spill inward.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to your institution's environmental health and safety department.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 7. danielshealth.ca [danielshealth.ca]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
